molecular formula C10H8O B063780 4-(Prop-1-yn-1-yl)benzaldehyde CAS No. 172508-29-1

4-(Prop-1-yn-1-yl)benzaldehyde

Cat. No.: B063780
CAS No.: 172508-29-1
M. Wt: 144.17 g/mol
InChI Key: HOXIWRKYHHMITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-1-yn-1-yl)benzaldehyde is a high-value synthetic intermediate characterized by the presence of both an aldehyde group and a terminal alkyne functionality on an aromatic ring. This unique bifunctional structure makes it an exceptionally versatile building block in organic synthesis and medicinal chemistry. The terminal alkyne is a key participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling the efficient, reliable, and modular synthesis of 1,2,3-triazole derivatives. These triazoles are privileged scaffolds in drug discovery, often serving as bioisosteres for amide bonds or esters, and are used to develop potential therapeutic agents for various diseases. Concurrently, the aldehyde group offers a distinct reactive handle for further diversification through nucleophilic addition, reductive amination, or condensation reactions to form imines and hydrazones. This dual reactivity allows researchers to construct complex molecular architectures, such as functionalized biphenyls (via Sonogashira coupling) or heterocyclic systems, from a single, convenient starting material. Its primary research applications include the synthesis of targeted chemical libraries for high-throughput screening, the development of molecular probes and bioconjugates, and the fabrication of novel materials and polymers. This compound is intended For Research Use Only and is a crucial tool for advancing projects in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXIWRKYHHMITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479293
Record name 4-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172508-29-1
Record name 4-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Reactivity Landscape of 4-(Prop-1-ynyl)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-(prop-1-ynyl)benzaldehyde, a versatile bifunctional molecule. By examining the electronic influence of the prop-1-ynyl substituent, this document offers field-proven insights into the molecule's behavior in key organic transformations. Detailed discussions on its synthesis, electronic properties, and expected reactivity in nucleophilic addition, oxidation, reduction, and olefination reactions are presented. Furthermore, this guide includes detailed, self-validating experimental protocols, data presentation tables, and mechanistic diagrams to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: A Molecule of Dichotomous Functionality

4-(Prop-1-ynyl)benzaldehyde stands as a molecule of significant interest in contemporary organic synthesis due to its possession of two distinct and highly reactive functional groups: a terminal alkyne and an aromatic aldehyde. This unique structural arrangement opens avenues for sequential and orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals, functional materials, and molecular probes.

The reactivity of the aldehyde group is intricately linked to the electronic nature of the prop-1-ynyl substituent. Understanding this relationship is paramount for predicting and controlling the outcomes of chemical reactions, thereby enabling rational molecular design. This guide will dissect the electronic properties of the prop-1-ynyl group and its subsequent influence on the electrophilicity of the aldehyde's carbonyl carbon.

Synthesis of 4-(Prop-1-ynyl)benzaldehyde: The Sonogashira Approach

The most direct and efficient method for the synthesis of 4-(prop-1-ynyl)benzaldehyde is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides a reliable means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2]

Causality Behind Experimental Choices

The choice of a 4-halobenzaldehyde as the starting material is critical. While both 4-iodobenzaldehyde and 4-bromobenzaldehyde can be used, 4-iodobenzaldehyde generally exhibits higher reactivity in the Sonogashira coupling, often leading to shorter reaction times and higher yields. Propyne, a gas at room temperature, can be challenging to handle. A convenient alternative is to generate it in situ or use a commercially available solution in a suitable solvent.[3] The catalytic system typically comprises a palladium(0) source, a copper(I) co-catalyst, and a phosphine ligand in the presence of a suitable base.

Experimental Protocol: Sonogashira Coupling

Reaction:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Iodobenzaldehyde232.022.32 g10.0
Propyne (in THF)40.06As required~20.0
Pd(PPh₃)₂Cl₂701.90140 mg0.2 (2 mol%)
Copper(I) iodide (CuI)190.4538 mg0.2 (2 mol%)
Triethylamine (Et₃N)101.194.2 mL30.0
Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (2.32 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (30 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add a solution of propyne in THF (~2 M, 10 mL, 20.0 mmol) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-(prop-1-ynyl)benzaldehyde as a solid.

Electronic Influence of the Prop-1-ynyl Substituent

The reactivity of the aldehyde group in 4-(prop-1-ynyl)benzaldehyde is dictated by the electronic effect of the prop-1-ynyl substituent on the benzene ring. This effect can be quantified using Hammett constants (σ).[4][5] The prop-1-ynyl group is generally considered to be a weak electron-withdrawing group through inductive effects, while its π-system can participate in resonance.

The Hammett constant (σp) for the ethynyl group (-C≡CH) is approximately +0.23, indicating its electron-withdrawing nature.[6] The additional methyl group in the prop-1-ynyl substituent is expected to have a minor electron-donating effect, slightly modulating the overall electron-withdrawing character. This net electron-withdrawing effect increases the partial positive charge on the carbonyl carbon of the aldehyde, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Caption: Electronic influence of the prop-1-ynyl group.

Reactivity of the Aldehyde Group: A Detailed Analysis

The enhanced electrophilicity of the carbonyl carbon in 4-(prop-1-ynyl)benzaldehyde suggests a heightened reactivity towards nucleophiles compared to benzaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes. The increased positive character of the carbonyl carbon in 4-(prop-1-ynyl)benzaldehyde is expected to accelerate the rate of nucleophilic attack.

Nucleophilic_Addition Reactants 4-(Prop-1-ynyl)benzaldehyde Nucleophile (Nu⁻) Reactants:c1->Reactants:c0 Nucleophilic Attack Intermediate Tetrahedral Intermediate Reactants:c0->Intermediate Product Addition Product Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition.

Reduction to the Corresponding Alcohol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Reagents like sodium borohydride (NaBH₄) are commonly employed for this purpose due to their selectivity for aldehydes and ketones over other functional groups like alkynes.[7][8]

The electron-withdrawing nature of the prop-1-ynyl group is anticipated to increase the rate of hydride attack on the carbonyl carbon. Sodium borohydride is a mild reducing agent and is not expected to reduce the alkyne functionality under standard conditions, thus allowing for the selective reduction of the aldehyde.[9]

Reaction:

[Image of the oxidation of 4-(prop-1-ynyl)benzaldehyde to 4-(prop-1-ynyl)benzoic acid]

[Image of the Horner-Wadsworth-Emmons reaction of 4-(prop-1-ynyl)benzaldehyde with a phosphonate to form an alkene]

Caption: Crossed aldol condensation pathway.

The Prop-1-ynyl Group: A Handle for Further Functionalization

While this guide focuses on the reactivity of the aldehyde, it is crucial to recognize that the terminal alkyne of 4-(prop-1-ynyl)benzaldehyde is also a versatile functional group. It can participate in a variety of reactions, including:

  • Click Chemistry: The azide-alkyne Huisgen cycloaddition. [1]* Sonogashira Couplings: Further cross-coupling reactions.

  • Cycloaddition Reactions: Such as Diels-Alder reactions where the alkyne acts as a dienophile. [10][11]* Hydration: To form the corresponding methyl ketone.

The ability to perform chemistry on both the aldehyde and the alkyne, either sequentially or in one pot, underscores the synthetic utility of this molecule.

Conclusion

4-(Prop-1-ynyl)benzaldehyde is a bifunctional building block with a rich and predictable reactivity profile. The electron-withdrawing nature of the prop-1-ynyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. This electronic activation facilitates a range of important transformations, including reduction, oxidation, and olefination reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors, with a clear understanding of the causal relationships between its structure and reactivity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Libretexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024, January 15). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2023, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2024, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 29). Hammett equation. Wikipedia. [Link]

  • Libretexts. (2020, May 30). 19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Libretexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMnO4 and O3. [Link]

  • ResearchGate. (n.d.). -Hammett substituent constants for benzene derivatives (Hammett, 1937);... [Download Table]. [Link]

  • Oregon State University. (n.d.). The Aldol Condensation. [Link]

  • Libretexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Natural Product Reports. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • PubMed. (n.d.). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes. [Link]

  • ACS Publications. (2015, December 9). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

  • ResearchGate. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. [Link]

  • YouTube. (2019, January 3). cycloadditions with azides. [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry Stack Exchange. (2023, December 2). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Medium. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. [Link]

  • YouTube. (2020, November 20). Oxidation of Alkynes with KMnO4 and Ozone. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • CONICET Digital. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • ACS Publications. (2009, May 7). Diels−Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. [Link]

  • YouTube. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of the Alkyne in 4-(prop-1-ynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Functional Group

In the landscape of modern chemical synthesis and drug discovery, the alkyne has transcended its traditional role as a simple unsaturated hydrocarbon. When strategically positioned within a molecule, its electronic character can be finely tuned, transforming it from a passive linker into a highly reactive and specific electrophilic center. This guide focuses on a paradigmatic example of such "activation": the internal alkyne moiety within 4-(prop-1-ynyl)benzaldehyde. We will dissect the electronic and structural factors that imbue this alkyne with significant electrophilicity, detail robust experimental and computational methodologies for its characterization, and explore its profound implications in bioconjugation and the design of covalent therapeutics. This document is structured not as a rigid protocol, but as a comprehensive scientific narrative, designed to provide researchers with both the theoretical underpinnings and the practical insights required to harness the unique reactivity of this versatile chemical entity.

The Theoretical Framework: Shifting the Paradigm from Nucleophile to Electrophile

Alkynes, possessing two orthogonal π-bonds, are inherently electron-rich systems, classically viewed as nucleophiles that readily undergo electrophilic addition reactions.[1][2] However, this view is incomplete. The sp-hybridization of the alkyne carbons imparts significantly higher s-character (50%) compared to the sp² carbons of alkenes (33%). This increased s-character means the electrons are held more closely to the carbon nucleus, making sp-hybridized carbons more electronegative than their sp² counterparts.[3][4] This inherent property makes the alkyne triple bond more electrophilic than a double bond and susceptible to nucleophilic attack, a reactivity mode not typically observed in unactivated alkenes.[3]

For an alkyne to function as a potent electrophile in reactions like conjugate additions, it must be "activated." This activation is achieved by placing the alkyne in conjugation with a potent electron-withdrawing group (EWG).[5] This conjugation creates a polarized system, draining electron density from the alkyne and rendering one of its carbons highly susceptible to attack by a nucleophile. Such systems are often referred to as acetylenic Michael acceptors.

In the case of 4-(prop-1-ynyl)benzaldehyde , the benzaldehyde moiety serves as the critical EWG. The powerful inductive and resonance effects of the aldehyde's carbonyl group extend through the conjugated π-system of the benzene ring to the alkyne. This electronic communication establishes a pronounced electrophilic character at the β-carbon of the propynyl group, transforming the otherwise moderately reactive alkyne into a specific target for nucleophiles.

Figure 1. Resonance delocalization creates an electrophilic β-carbon.

As depicted in Figure 1, resonance delocalization pulls electron density from the alkyne's β-carbon, across the aromatic ring, and onto the electronegative oxygen atom of the aldehyde. This effect generates a significant partial positive charge (δ+) on the β-carbon, marking it as the prime site for nucleophilic attack.

Experimental and Computational Validation of Electrophilicity

A claim of enhanced electrophilicity requires rigorous, quantifiable proof. A multi-pronged approach combining kinetic analysis, spectroscopy, and computational modeling provides a self-validating system to characterize the reactivity of the alkyne in 4-(prop-1-ynyl)benzaldehyde.

Kinetic Analysis: The Thiol-Yne Michael Addition

The most direct measure of electrophilicity is a kinetic assessment of its reaction rate with a model nucleophile. The thiol-yne Michael addition is an ideal choice for this purpose; thiols are soft nucleophiles that react efficiently and stereoselectively with activated alkynes, often under mild, biocompatible conditions.[5]

Trustworthiness through Protocol Design: The following protocol is designed to yield reproducible kinetic data. The use of a pseudo-first-order condition, where the thiol is in large excess, simplifies the rate law and allows for the straightforward determination of the second-order rate constant, a true measure of the alkyne's intrinsic electrophilicity.

Experimental Protocol: UV-Vis Spectrophotometric Kinetic Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(prop-1-ynyl)benzaldehyde in acetonitrile (ACN).

    • Prepare a 1.0 M stock solution of a model thiol, such as N-acetyl-L-cysteine, in a 50 mM phosphate buffer, pH 7.4. Adjust the pH back to 7.4 after the thiol has dissolved.

    • The reaction buffer will be a 9:1 (v/v) mixture of the phosphate buffer and ACN to ensure solubility.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor the reaction at a wavelength where the starting material and product have significantly different absorbances (determined by an initial spectral scan). A wavelength around 300-320 nm is often suitable for monitoring the disappearance of the conjugated aromatic system.

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature, e.g., 25.0 °C.

  • Kinetic Run:

    • In a quartz cuvette, add the appropriate volume of reaction buffer.

    • Add the thiol stock solution to achieve a final concentration of 10 mM (a 100-fold excess).

    • Initiate the reaction by adding the 4-(prop-1-ynyl)benzaldehyde stock solution to a final concentration of 0.1 mM. Mix rapidly by inversion.

    • Immediately begin recording the absorbance over time for at least 3-5 half-lives.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] .

Kinetic_Workflow prep 1. Reagent Preparation (Analyte, Nucleophile, Buffer) setup 2. Instrument Setup (UV-Vis, 25°C, λ_max) prep->setup mix 3. Reaction Initiation (Mix reactants in cuvette) setup->mix monitor 4. Data Acquisition (Absorbance vs. Time) mix->monitor analysis 5. Data Analysis (Plot ln(A) vs. t) monitor->analysis calc 6. Rate Constant Calculation (k₂ = k_obs / [Nuc]) analysis->calc caption Figure 2. Workflow for Kinetic Analysis.

Figure 2. Workflow for Kinetic Analysis.
Spectroscopic and Computational Evidence

While kinetic data provides the definitive measure of reactivity, spectroscopic and computational methods offer invaluable insight into the underlying electronic structure that dictates this reactivity.

Parameter Technique Observation for 4-(prop-1-ynyl)benzaldehyde Causality
C≡C Stretch FT-IR SpectroscopyWeak, sharp band at ~2230-2210 cm⁻¹Conjugation with the EWG polarizes the triple bond, making it IR-active, and slightly lowers the bond energy.[6]
¹³C Chemical Shift (Cβ) NMR SpectroscopyDeshielded signal (~90-95 ppm)The electron-withdrawing effect of the benzaldehyde group reduces electron density at the β-carbon, shifting its resonance downfield.
¹³C Chemical Shift (Cα) NMR SpectroscopyShielded signal (~80-85 ppm)The methyl group is electron-donating relative to the aromatic system, slightly increasing electron density at the α-carbon.
Electrostatic Potential Computational (DFT)Significant positive potential (blue region) on CβDirect visualization of the electron-deficient, electrophilic nature of the β-carbon atom.
LUMO Coefficient Computational (DFT)Largest orbital coefficient on CβFrontier Molecular Orbital theory dictates that nucleophilic attack occurs at the atom with the largest LUMO lobe.

Table 1. Summary of Spectroscopic and Computational Data Supporting Alkyne Electrophilicity.

Mechanism of Action and Applications in Drug Development

The enhanced electrophilicity of the alkyne in 4-(prop-1-ynyl)benzaldehyde is not merely a chemical curiosity; it is a feature that can be strategically exploited in medicinal chemistry and chemical biology.

Mechanism of Nucleophilic Addition

The reaction with a nucleophile, such as a thiol, proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon, leading to a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final vinyl sulfide adduct.[5] This reaction is highly efficient and typically results in the formation of the anti-addition product (E-isomer) as the major stereoisomer.

Figure 3. Mechanism of Thiol-Yne Conjugate Addition.
Applications
  • Targeted Covalent Inhibitors: The activated alkyne can serve as an electrophilic "warhead" in drug design. By incorporating this moiety into a ligand that binds non-covalently to a target protein, the alkyne can be positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine), forming a permanent, covalent bond. This strategy can lead to drugs with enhanced potency, prolonged duration of action, and improved resistance profiles.

  • Bioconjugation and Chemical Probes: The reactivity of the activated alkyne enables its use in "click" bioconjugation reactions under physiological conditions.[7][8] Molecules containing 4-(prop-1-ynyl)benzaldehyde can be used to label proteins, polysaccharides, or other biomolecules that possess available thiol or amine groups, facilitating their visualization and study.[9]

  • Versatile Synthetic Intermediate: Beyond its role as a reactive handle, this molecule is a valuable building block. The aldehyde can undergo a wide range of transformations (e.g., reductive amination, Wittig reactions), while the alkyne can participate in various coupling and cycloaddition reactions, providing a modular platform for the synthesis of complex molecular architectures.[10][11]

Conclusion

The alkyne in 4-(prop-1-ynyl)benzaldehyde is a prime example of functionality by design. Through electronic activation via conjugation with a potent electron-withdrawing group, its intrinsic reactivity is fundamentally altered, transforming it into a specific and potent electrophilic center. This electrophilicity is not just theoretical but can be precisely quantified through kinetic studies and corroborated by spectroscopic and computational analyses. For researchers in drug development and chemical biology, understanding and harnessing this targeted reactivity opens up powerful avenues for designing next-generation covalent therapies, creating sophisticated biological probes, and executing complex synthetic strategies. The principles detailed in this guide provide a robust framework for the rational design and application of activated alkynes in science.

References

  • Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6355–6412. [Link]

  • Reusch, W. (2013). Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • Various Authors. (2023). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Various Authors. (2016). Organic Chemistry: Can alkyne give nucleophilic addition reactions?. Quora. [Link]

  • Various Authors. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Various Authors. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2022). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Proceedings of the National Academy of Sciences, 119(17), e2122837119. [Link]

  • Fang, C., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 2(1), 85-96. [Link]

  • Creative Biolabs. (n.d.). Activated Alkyne based Diverse Level Conjugation Technology. Creative Biolabs. [Link]

  • Various Authors. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Chemistry – An Asian Journal. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Efficient Synthesis of 4-(Prop-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(prop-1-yn-1-yl)benzaldehyde from 4-iodobenzaldehyde and propyne, employing the robust and versatile Sonogashira cross-coupling reaction. Detailed mechanistic insights, a step-by-step experimental protocol, and critical process considerations are presented to ensure reproducible and high-yield synthesis. This guide is intended to serve as a practical resource for researchers engaged in medicinal chemistry, materials science, and synthetic organic chemistry where aryl alkynes are crucial building blocks.

Introduction: The Significance of Aryl Alkynes and the Sonogashira Reaction

Aryl alkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, natural products, and advanced materials. The unique linear geometry and reactivity of the alkyne moiety make it a valuable synthon for further molecular elaboration. The Sonogashira cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role as a cornerstone of modern organic synthesis.

This application note will focus on a specific and practical application of this reaction: the coupling of commercially available 4-iodobenzaldehyde with propyne gas.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a synergistic process involving two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde) to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The newly formed aryl-alkyne complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.

  • The Copper Cycle: The copper co-catalyst facilitates the formation of a reactive copper acetylide.

    • Deprotonation: A base, typically an amine like triethylamine, deprotonates the terminal alkyne (propyne) to form an acetylide anion.

    • Acetylide Formation: The acetylide anion coordinates with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species is more nucleophilic than the free acetylide and readily participates in the transmetalation step with the palladium complex.

While the classic Sonogashira reaction utilizes a copper co-catalyst, it's worth noting that copper-free variations have been developed to mitigate issues associated with the formation of diyne side products (Glaser coupling). However, for this specific transformation, the traditional Pd/Cu system offers high efficiency.

Sonogashira_Mechanism pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X (Oxidative Addition) pd0->pd_complex Ar-X transmetalation Ar-Pd(II)-C≡CR (Transmetalation) pd_complex->transmetalation Cu-C≡CR product_pd Ar-C≡CR transmetalation->product_pd Reductive Elimination product_pd->pd0 cu_catalyst Cu(I)X alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I)X, Base base_h Base-H+ cu_acetylide->transmetalation base Base aryl_halide Ar-X

Figure 1: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-IodobenzaldehydeC₇H₅IO232.021.00 g4.31Substrate
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.25 g0.216 (5 mol%)Catalyst
Copper(I) IodideCuI190.450.041 g0.216 (5 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.1910 mL-Base and Solvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-Solvent
PropyneC₃H₄40.06Excess-Gaseous alkyne
Equipment
  • Two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and

Application Note: Copper-Free Sonogashira Coupling for Aryl Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evolving a Cornerstone of C-C Bond Formation

The Sonogashira reaction, a palladium-catalyzed cross-coupling between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized terminal alkynes, is a fundamental tool in synthetic organic chemistry.[1][2] Its power lies in the direct and efficient construction of arylalkynes and conjugated enynes, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4]

The classical Sonogashira protocol employs a dual-catalytic system: a primary palladium catalyst and a copper(I) co-catalyst, typically with an amine base.[2][5] While highly effective, the copper co-catalyst introduces significant challenges. These include the promotion of undesirable alkyne homocoupling (Glaser coupling), which complicates purification and reduces yield, and the potential for copper contamination in the final product—a critical concern in pharmaceutical synthesis.[1][6][7] Furthermore, the need for stringent anaerobic conditions to prevent oxidative homocoupling adds to the operational complexity.

In response to these limitations, the development of copper-free Sonogashira protocols has become a major focus. These advanced methods offer substantial advantages:

  • Elimination of Homocoupling: By removing the copper catalyst, the primary pathway for Glaser coupling is shut down, leading to cleaner reaction profiles.[1]

  • Simplified Purification: Workup procedures are streamlined, and the risk of toxic metal contamination in the final compound is significantly reduced.[7][8]

  • Enhanced Functional Group Tolerance: Certain functional groups that are sensitive to copper can be tolerated, expanding the reaction's synthetic utility.[8]

  • Greener Chemistry: The exclusion of a secondary toxic metal salt aligns with the principles of sustainable and environmentally conscious synthesis.[4]

This guide provides a detailed exploration of the copper-free Sonogashira reaction, delving into its mechanism, key parameters, and field-proven protocols designed for immediate application in a research and development setting.

Mechanistic Rationale: A Self-Validating Catalytic System

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The copper-free variant operates through a distinct, yet elegant, palladium-centered mechanism. While several pathways have been proposed, the most widely accepted cycle involves the following key steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-halide (Ar-X) bond. This forms a square planar Pd(II) intermediate, which is often the rate-limiting step of the reaction. The reactivity of the aryl halide is crucial here, following the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.

  • Deprotonation & Alkyne Coordination: The amine base deprotonates the terminal alkyne, forming a highly nucleophilic acetylide anion. Concurrently or subsequently, this acetylide displaces a ligand on the Pd(II) complex. Recent studies suggest a direct coordination of the alkyne to the palladium center, followed by deprotonation, is also a viable pathway.[6][9]

  • Reductive Elimination: This final, irreversible step involves the coupling of the aryl and alkynyl ligands on the palladium center. The desired aryl alkyne product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

The base plays a multifaceted role; it not only activates the alkyne but is also involved in the in situ reduction of Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂(PPh₃)₂) to the catalytically active Pd(0) species.[9]

Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX AlkCoord Deprotonation & Ligand Exchange PdII_ArX->AlkCoord R'C≡CH, Base PdII_Alk Ar-Pd(II)L(C≡CR') AlkCoord->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim Ar-C≡CR' RedElim->Pd0

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

A more recent and sophisticated mechanistic model proposes a dual-palladium cycle, where one palladium complex facilitates the oxidative addition while a second palladium complex activates the alkyne, followed by a Pd-Pd transmetalation step.[8] This concept has led to innovative protocols using two distinct palladium precatalysts to optimize the reaction for challenging substrates.[8]

Core Protocol: Copper-Free Sonogashira of Aryl Iodides & Bromides

This protocol is a robust and widely applicable starting point for coupling a variety of terminal alkynes with aryl iodides and bromides.

3.1. Materials & Reagents

  • Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-2 mol%)

  • Ligand (Optional): Triphenylphosphine (PPh₃) (2-4 mol%) - Note: Often not required when using PdCl₂(PPh₃)₂ but can help stabilize the catalyst.

  • Aryl Halide: Aryl iodide or bromide (1.0 equiv)

  • Terminal Alkyne: (1.1 - 1.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (Nitrogen or Argon).

3.2. Step-by-Step Methodology

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 14 mg, 0.02 mmol for 2 mol%), and optional ligand.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (3-5 mL). Stir the mixture for 5 minutes to allow for dissolution.

  • Add Base and Alkyne: Sequentially add the amine base (e.g., 0.28 mL TEA, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove the amine salt) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl alkyne.

Advanced Protocol: Aqueous, Amine-Free Sonogashira Coupling

Reflecting modern trends in green chemistry, this protocol utilizes water as a solvent and avoids phosphine ligands and amine bases, which can be problematic to remove. This is particularly effective with modern, highly active catalysts.

4.1. Materials & Reagents

  • Palladium Precatalyst: An iPEPPSI-type catalyst (e.g., palladium(II) dichloride) (0.5-1 mol%)[1]

  • Aryl Halide: Aryl iodide or bromide (1.0 equiv)

  • Terminal Alkyne: (1.2 equiv)

  • Base: Tetra-n-butylammonium acetate (TBAA) or an inorganic base like K₂CO₃ (2.0 equiv)

  • Solvent: Deionized Water or a mixture like N-Methyl-2-pyrrolidone (NMP)/Water.

  • Equipment: Sealed vial, magnetic stirrer, heating plate. Note: An inert atmosphere is often not strictly required with robust PEPPSI catalysts but is still good practice.[1]

4.2. Step-by-Step Methodology

  • Reaction Setup: To a vial, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the iPEPPSI catalyst (e.g., 3.4 mg, 0.005 mmol for 0.5 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent (e.g., 3 mL of water). Seal the vial tightly with a screw cap.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (often room temperature to 80 °C). Stir vigorously.

  • Monitoring and Workup: Monitor the reaction as described in the core protocol. Upon completion, cool the mixture.

  • Extraction and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Ar-X, Pd Catalyst, Base) B 2. Add Solvent A->B C 3. Inert Atmosphere (Evacuate/Backfill) B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: General workflow for a copper-free Sonogashira experiment.

Data Summary & Troubleshooting

The choice of conditions is highly dependent on the specific substrates. The following table provides a comparative overview of typical parameters.

ParameterAryl IodideAryl BromideAryl Chloride
Reactivity HighModerateLow (requires specialized systems)
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄, Pd-NHC complexesBulky, electron-rich phosphine-Pd systems, iPEPPSI catalysts[7]
Ligand PPh₃ (often optional)Bulky phosphines (e.g., XPhos)Highly specialized phosphines or NHCs
Base TEA, DIPEA, PiperidineK₂CO₃, Cs₂CO₃, DBUStronger bases like K₃PO₄, Cs₂CO₃
Temperature Room Temp - 60 °C60 - 100 °C100 - 140 °C
Solvent THF, DMF, TolueneDioxane, NMP, TolueneDioxane, NMP

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inerting.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction is rigorously purged of oxygen, especially if not using a highly robust catalyst. Increase temperature or reaction time.

  • Formation of Side Products (e.g., Dehalogenation):

    • Cause: Reaction temperature is too high, or the base is too strong/nucleophilic.

    • Solution: Lower the reaction temperature. Switch to a non-nucleophilic base like K₂CO₃ or DBU.

  • Alkyne Dimerization (Glaser Product):

    • Cause: While rare without copper, trace metal impurities or oxidative conditions can still promote this.

    • Solution: Ensure a thoroughly inert atmosphere. Use a slight excess of the alkyne relative to the aryl halide.

Conclusion and Future Perspectives

The copper-free Sonogashira reaction represents a significant advancement in cross-coupling chemistry, offering a cleaner, more efficient, and often more versatile alternative to the classical method. Its adoption is particularly crucial in fields like drug development, where product purity is non-negotiable. Ongoing research continues to push the boundaries of this reaction, focusing on the development of ultra-low loading catalysts, expanding the scope to include traditionally unreactive aryl chlorides, and performing the reaction under increasingly mild and sustainable conditions. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool for the synthesis of complex aryl alkynes.

References

  • Al-Masum, M. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC, NIH. Retrieved from [Link]

  • Valera, F., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, ACS Publications. Retrieved from [Link]

  • (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Shafiee, M., et al. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Retrieved from [Link]

  • V, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Dal-zovo, R., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Synfacts. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 4-(prop-1-ynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-(prop-1-ynyl)benzaldehyde in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[3][4] Among the diverse range of alkynes employed in this reaction, 4-(prop-1-ynyl)benzaldehyde stands out as a particularly valuable building block. The presence of the aldehyde functional group offers a versatile handle for subsequent chemical modifications, making it an attractive synthon in drug discovery, materials science, and bioconjugation.[5]

This guide provides an in-depth exploration of the CuAAC reaction involving 4-(prop-1-ynyl)benzaldehyde, detailing the underlying mechanistic principles, optimized reaction conditions, and step-by-step protocols to ensure successful implementation in a research setting.

Mechanistic Insights: The Copper-Catalyzed Pathway

The CuAAC reaction proceeds via a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][4] The copper(I) catalyst plays a pivotal role in activating the terminal alkyne, dramatically accelerating the reaction rate and ensuring high regioselectivity for the 1,4-isomer.[1][4]

The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The reaction initiates with the formation of a π-complex between the copper(I) catalyst and the alkyne. This is followed by the deprotonation of the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the carbon-copper bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst.[1]

CuAAC_Mechanism cluster_0 Catalytic Cycle R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide Coordination & Deprotonation Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide intermediate_complex [Cu(I) complex with alkyne and azide] Cu_acetylide->intermediate_complex R2_azide R²-N₃ R2_azide->intermediate_complex Coordination triazolyl_copper Triazolyl-Copper Intermediate intermediate_complex->triazolyl_copper Cycloaddition product 1,4-Disubstituted Triazole triazolyl_copper->product Protonolysis product->Cu_I Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Optimizing Reaction Conditions for 4-(prop-1-ynyl)benzaldehyde

The electron-withdrawing nature of the benzaldehyde group in 4-(prop-1-ynyl)benzaldehyde can subtly influence its reactivity in the CuAAC reaction. While the reaction is generally robust, understanding the interplay of various parameters is crucial for achieving optimal results.

Reactivity of 4-(prop-1-ynyl)benzaldehyde

Aromatic alkynes are known to be slightly less reactive than some aliphatic alkynes in CuAAC reactions.[6] The electron-withdrawing aldehyde group in 4-(prop-1-ynyl)benzaldehyde might further modulate this reactivity, potentially leading to slightly slower reaction rates compared to electron-rich aryl alkynes. However, with the use of appropriate ligands and optimized conditions, high yields can be readily achieved.

Key Reaction Parameters
ParameterRecommendationRationale & Key Insights
Copper Source CuSO₄·5H₂O (with a reducing agent) or CuI / CuBr .The Cu(II)/reductant system is often preferred for its convenience and the in situ generation of the active Cu(I) species, which minimizes the impact of oxygen.[6] Direct use of Cu(I) salts is also effective but may require an inert atmosphere to prevent oxidation.
Reducing Agent Sodium Ascorbate (10-50 mol%).Sodium ascorbate is the most common and effective reducing agent for converting Cu(II) to the catalytically active Cu(I) state. It also helps to prevent oxidative homocoupling of the alkyne, a potential side reaction.[1]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) .Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation, and accelerating the reaction. TBTA is suitable for organic solvents, while the more hydrophilic THPTA is ideal for aqueous media.
Solvent t-BuOH/H₂O (1:1) , DMF , DMSO , THF .A variety of solvents can be used, with mixtures of an organic solvent and water often providing excellent results.[6] Acetonitrile should be avoided as it can strongly coordinate to the copper catalyst and inhibit the reaction.
Temperature Room temperature to 60 °C .The reaction typically proceeds efficiently at room temperature. Gentle heating can be employed to accelerate the reaction, particularly if substrates show lower reactivity.[2]
Stoichiometry Near equimolar amounts of alkyne and azide (e.g., 1:1.05 to 1:1.2).A slight excess of the azide is often used to ensure complete consumption of the alkyne.
Catalyst Loading 1-5 mol% of the copper source.Lower catalyst loadings are often sufficient, contributing to the "green" credentials of the reaction.

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with 4-(prop-1-ynyl)benzaldehyde

This protocol details a standard procedure for the reaction of 4-(prop-1-ynyl)benzaldehyde with an organic azide using a copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

  • 4-(prop-1-ynyl)benzaldehyde

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve 4-(prop-1-ynyl)benzaldehyde (1.0 mmol, 1.0 eq.) and the organic azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO or water).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by the ligand solution (0.05 mmol, 5 mol%).

  • Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.[7]

Experimental_Workflow cluster_workflow Standard CuAAC Protocol A 1. Dissolve alkyne and azide in t-BuOH/H₂O B 2. Add CuSO₄·5H₂O and Ligand (TBTA/THPTA) A->B C 3. Add Sodium Ascorbate solution B->C D 4. Stir at room temperature and monitor reaction C->D E 5. Work-up: Dilute with water and extract D->E F 6. Purify by column chromatography E->F

Figure 2: Step-by-step experimental workflow for the standard CuAAC reaction.

Protocol 2: One-Pot Synthesis of Triazoles from an Alkyl Halide

This protocol outlines a highly efficient one-pot procedure where the azide is generated in situ from the corresponding alkyl halide, followed by the CuAAC reaction with 4-(prop-1-ynyl)benzaldehyde.[1] This method avoids the isolation of potentially hazardous organic azides.

Materials:

  • 4-(prop-1-ynyl)benzaldehyde

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Cyrene™, DMF, or DMSO)[8]

  • Base (e.g., triethylamine, Et₃N)[8]

Procedure:

  • In Situ Azide Formation: In a reaction vessel, dissolve the alkyl halide (1.0 mmol, 1.0 eq.) and sodium azide (1.1 mmol, 1.1 eq.) in the chosen solvent (e.g., 5 mL). Heat the mixture (e.g., to 85 °C) for a designated time (e.g., 2-4 hours) to form the organic azide.[8]

  • CuAAC Reaction: Cool the reaction mixture to room temperature. To this mixture, add 4-(prop-1-ynyl)benzaldehyde (1.0 mmol, 1.0 eq.), copper(I) iodide (0.01 mmol, 1 mol%), and triethylamine (0.1 mmol, 10 mol%).[8]

  • Reaction Progression: Stir the reaction mixture at room temperature overnight.

  • Work-up and Isolation:

    • Pour the reaction mixture into cold water with vigorous stirring.[9]

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude product.[9]

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with various alkynes, providing a comparative perspective on the reactivity of aryl alkynes.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1288[8]
PhenylacetyleneBenzyl Azide[Cu(CH₃CN)₄]PF₆ (cat.)Not specifiedNot specifiedHigh[10]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I) (100 ppm)Water2097[6]
4-FluorophenylacetyleneBenzyl AzideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1285[9]
4-MethoxyphenylacetyleneBenzyl AzideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1292[9]

Note: While a specific example with 4-(prop-1-ynyl)benzaldehyde was not found in the immediate search, the high yields obtained with other substituted phenylacetylenes, including those with electron-withdrawing groups, strongly support its utility as an excellent substrate in the CuAAC reaction.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider degassing the solvent to remove oxygen, increasing the catalyst or ligand loading, or gently heating the reaction mixture.[2]

  • Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by using a slight excess of the reducing agent (sodium ascorbate) and maintaining an oxygen-free environment.

  • Purification Challenges: The polarity of the triazole product will depend on the nature of the azide used. The aldehyde functionality may require specific considerations during chromatography to avoid degradation. Using a neutral or slightly acidic silica gel and avoiding highly basic eluents is recommended.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition reaction of 4-(prop-1-ynyl)benzaldehyde is a robust and versatile transformation that provides access to a wide range of functionalized 1,2,3-triazoles. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can reliably synthesize these valuable compounds in high yields. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful application of this powerful click reaction in diverse research endeavors.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Dai, V. V., et al. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst.
  • Tuba, R., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2689-2696.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
  • Meng, F. H., et al. (2017). Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1424-1428.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Jena Bioscience. (n.d.). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Retrieved from [Link]

  • Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based). Retrieved from [Link]

  • Van der Eycken, E. V., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(16), 4983.
  • Straub, B. F. (2016). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 12, 2595-2617.
  • Tuba, R., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2689-2696.
  • Rasayan Journal of Chemistry. (2019).
  • Ali, A., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Sci. Revs. Chem. Commun., 2(3), 192-198.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989123.

Sources

Application Notes & Protocols: 4-(Prop-1-yn-1-yl)benzaldehyde as a Versatile Bifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonally reactive sites provide a significant strategic advantage, enabling rapid diversification and the synthesis of complex molecular architectures. 4-(Prop-1-yn-1-yl)benzaldehyde emerges as a quintessential example of such a scaffold. It synergistically combines two of medicinal chemistry's most valuable functional groups: a terminal alkyne and an aromatic aldehyde.

The terminal alkyne moiety serves as a linchpin for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[1][2] This reaction's high fidelity, broad functional group tolerance, and biocompatibility have made it an indispensable tool for lead optimization, bioconjugation, and the synthesis of chemical probes.[3] The alkyne's linear geometry also offers a rigid linker, which can be crucial for optimizing ligand-target interactions.[4]

Concurrently, the benzaldehyde group provides a versatile handle for a different suite of chemical transformations. It is a precursor to a vast array of functional groups and heterocyclic systems through reactions like reductive amination, Wittig olefination, and multicomponent condensation reactions.[5] Notably, benzaldehyde derivatives have shown potential as anticancer agents, capable of overcoming treatment resistance and suppressing metastasis, adding another layer of therapeutic relevance to this scaffold.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for the synthesis and application of this compound as a cornerstone building block in medicinal chemistry programs.

II. Physicochemical Properties and Synthesis

Before its application, a thorough understanding of the building block's properties and a reliable synthetic route are essential.

PropertyValue
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Appearance Off-white to yellow solid (predicted)
Key Functional Groups Terminal Alkyne, Aromatic Aldehyde
Reactivity Hubs C≡C-H proton, C≡C π-bonds, C=O carbonyl group
Protocol 1: Synthesis via Sonogashira Coupling

The most direct and efficient method for preparing this compound is the palladium and copper co-catalyzed Sonogashira coupling of a suitable aryl halide with propyne gas.[8] This reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp) bonds.[9]

Causality of Experimental Design: The choice of an aryl iodide (4-iodobenzaldehyde) is strategic; the C-I bond is the most reactive of the aryl halides in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions and higher yields compared to bromides or chlorides.[10] A copper(I) co-catalyst is crucial for the deprotonation of the weakly acidic propyne, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.[10] An amine base (e.g., triethylamine) serves both as the base to neutralize the HI generated and as a solvent. The entire process must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

Experimental Workflow Diagram:

sonogashira_workflow reagents Reagents: - 4-Iodobenzaldehyde - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine (Solvent/Base) setup Reaction Setup Inert Atmosphere (Ar/N₂) Schlenk Flask reagents->setup Add propyne Introduce Propyne Gas (2 equiv.) -78°C to RT setup->propyne Cool & Add reaction Stir at RT Monitor by TLC/LC-MS propyne->reaction Warm & Stir workup Aqueous Workup Quench with NH₄Cl Extract with EtOAc reaction->workup Reaction Complete purify Purification Silica Gel Chromatography workup->purify product Final Product This compound purify->product

Caption: Workflow for the Sonogashira synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-iodobenzaldehyde (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration of the aryl halide). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Propyne Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Bubble propyne gas (2.0 equiv.) through the solution for 15-20 minutes. Alternatively, a condensed, pre-weighed amount of propyne can be added.[9]

  • Reaction: Seal the flask and allow the mixture to slowly warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the 4-iodobenzaldehyde starting material.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation and Characterization:

  • ¹H NMR: Expect characteristic peaks for the aldehydic proton (~9.9-10.0 ppm), aromatic protons in the para-substituted pattern (~7.5-7.8 ppm), and a singlet for the methyl group of the propyne (~2.1 ppm).

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (~191 ppm), alkyne carbons (~80-95 ppm), and aromatic carbons.

  • Mass Spectrometry: Verify the molecular ion peak corresponding to the product's mass.

III. Applications in Medicinal Chemistry: Exploiting Dual Reactivity

The true power of this compound lies in the strategic and sequential modification of its two functional handles.

A. The Alkyne Handle: A Gateway to Click Chemistry

The terminal alkyne is an ideal functional group for the CuAAC reaction, which forms a chemically robust and metabolically stable 1,4-disubstituted 1,2,3-triazole linker.[11] This reaction is central to modular synthesis approaches in drug discovery.[1]

CuAAC Reaction Mechanism Overview:

cuaac_mechanism cluster_alkyne Alkyne Activation cluster_azide Azide Coordination alkyne R¹-C≡CH cu_acetylide Cu(I)-Acetylide [R¹-C≡C-Cu] alkyne->cu_acetylide + Cu(I) - H⁺ cycloadd Cycloaddition & Rearrangement cu_acetylide->cycloadd azide R²-N₃ azide->cycloadd product 1,4-Triazole Product cycloadd->product + Cu(I)

Caption: Simplified mechanism of the CuAAC reaction.

Protocol 2: General Protocol for CuAAC Ligation

This protocol describes the "clicking" of an azide-containing molecule (R-N₃) onto the alkyne of this compound.

Causality of Experimental Design: The reaction is typically catalyzed by a Cu(I) source. This can be added directly as CuI or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). The latter is often preferred for biological applications as it mitigates cellular toxicity associated with high Cu(I) concentrations.[2] The reaction proceeds readily in a variety of solvents, including polar protic solvents like water and t-butanol, underscoring its robustness.[12]

Step-by-Step Methodology:

  • Reagent Preparation: In a vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.) in water.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by crystallization or flash column chromatography if necessary.

Scientist's Note: The order of addition is critical. Adding the ascorbate before the copper sulfate ensures that the Cu(I) catalytic species is readily available upon introduction of the copper salt.

B. The Aldehyde Handle: Building Molecular Complexity

The aldehyde is a classic electrophile, readily participating in reactions that build out molecular skeletons, particularly by introducing nitrogen-based functional groups essential for modulating pharmacokinetics and pharmacodynamics.

Protocol 3: Reductive Amination for Library Synthesis

Reductive amination is a robust and reliable method for converting aldehydes into amines. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Causality of Experimental Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for modern reductive aminations. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium cyanoborohydride (NaBH₃CN), avoiding side reactions and the toxicity concerns associated with cyanide. The reaction can be performed as a one-pot procedure, making it highly efficient for generating libraries of analogues.

Reductive Amination Workflow:

reductive_amination aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine amine Primary or Secondary Amine (R¹R²NH) amine->imine Condensation product Final Amine Product imine->product reducer NaBH(OAc)₃ (Reducing Agent) reducer->product Reduction

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Vessel Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)).

  • Amine Addition: Add the primary or secondary amine (1.1 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes, then transfer to a separatory funnel.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Self-Validation and Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a new benzylic proton signal (CH-N), typically between 3.5 and 4.5 ppm.

  • Mass Spectrometry: Observation of the correct molecular ion for the newly formed amine.

IV. Integrated Strategy: A Case Study in Kinase Inhibitor Synthesis

This hypothetical workflow demonstrates how the dual reactivity of this compound can be leveraged in a fragment-based or lead optimization campaign.

Objective: To synthesize a library of potential kinase inhibitors by combining a known hinge-binding fragment with a solubilizing group.

Summary of Synthetic Strategy:

StepReactionProtocol Ref.Starting MaterialReagent(s)Intermediate/ProductRationale
1 Reductive AminationProtocol 3This compoundHinge-binding amineIntermediate A: Benzylic amine with terminal alkyneInstalls the core pharmacophore targeting the kinase hinge region.
2 CuAAC "Click" ReactionProtocol 2Intermediate A Azide-PEG-OMeFinal Product Attaches a polyethylene glycol (PEG) chain to improve solubility and ADME properties.

Multi-step Synthesis Diagram:

case_study_workflow start This compound reductive_amination Step 1: Reductive Amination (Protocol 3) start->reductive_amination intermediate_A Intermediate A (Alkyne-Functionalized Pharmacophore) reductive_amination->intermediate_A amine Hinge-Binding Amine amine->reductive_amination click_reaction Step 2: CuAAC Click Reaction (Protocol 2) intermediate_A->click_reaction final_product Final Candidate Molecule (Kinase Inhibitor) click_reaction->final_product azide Solubilizing Azide (e.g., Azido-PEG) azide->click_reaction

Caption: A two-step synthetic strategy for a kinase inhibitor.

This modular approach allows for the rapid generation of a focused library. By varying the amine in Step 1 and the azide in Step 2, chemists can efficiently explore the structure-activity relationship (SAR) around the central benzaldehyde core, optimizing for potency, selectivity, and drug-like properties.

V. References

  • Doi, I. & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o125. [Link]

  • ResearchGate. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]

  • ResearchGate. Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). [Link]

  • GSRS. 4-(PROP-1-EN-2-YL)BENZALDEHYDE. [Link]

  • PubChem. 4-(Prop-1-en-2-yl)benzaldehyde. [Link]

  • ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]

  • ACS Publications. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products. Journal of Agricultural and Food Chemistry. [Link]

  • Nature. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. British Journal of Cancer. [Link]

  • ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NIH National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. [Link]

  • Beilstein Journals. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]

  • SciSpace. (2011). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Development and Technology. [Link]

  • ResearchGate. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Wiley-VCH. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. In Click Reactions in Organic Synthesis. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Triazole Derivatives Utilizing 4-(prop-1-ynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, celebrated for its remarkable stability, unique electronic properties, and its capacity to engage in hydrogen bonding.[1] These five-membered heterocyclic compounds are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and reliable method for their preparation.[5][6][7][8] This powerful transformation allows for the rapid assembly of complex molecular architectures from simple building blocks, making it an invaluable tool in the quest for novel therapeutic agents.[9]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel triazole derivatives using 4-(prop-1-ynyl)benzaldehyde as a key starting material. The aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the creation of diverse libraries of compounds for drug screening and development.

Synthetic Strategy: The Power of Click Chemistry

The core of our synthetic approach is the CuAAC reaction, which involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[5][10] This reaction is highly favored for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[7] The general transformation is depicted below:

G R1_azide R1-N3 (Organic Azide) Triazole 1,4-Disubstituted 1,2,3-Triazole R1_azide->Triazole R2_alkyne R2-C≡CH (Terminal Alkyne) R2_alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole

Figure 1: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In our specific application, 4-(prop-1-ynyl)benzaldehyde serves as the terminal alkyne, reacting with a variety of organic azides to produce a library of triazole-functionalized benzaldehyde derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(prop-1-ynyl)benzaldehyde

While a direct, one-step synthesis of 4-(prop-1-ynyl)benzaldehyde from commercially available starting materials is not readily found in the literature, a reliable two-step procedure can be adapted from the synthesis of similar compounds.[11] This involves the Sonogashira coupling of a protected acetylene with 4-iodobenzaldehyde, followed by deprotection. A more straightforward approach, however, is the Williamson ether synthesis to produce the analogous 4-(prop-2-yn-1-yloxy)benzaldehyde, which also serves as an excellent substrate for click chemistry.[11][12][13] For the purpose of this guide, we will proceed with the synthesis of triazoles from the readily accessible 4-(prop-2-yn-1-yloxy)benzaldehyde, which maintains the core structural features of an aldehyde and a terminal alkyne.

Materials:

  • 4-hydroxybenzaldehyde

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of acetone in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.1 mL, 12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in 50 mL of diethyl ether and wash with 2 x 25 mL of saturated aqueous NaHCO₃ solution, followed by 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(prop-2-yn-1-yloxy)benzaldehyde as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: General Procedure for the Synthesis of Triazole Derivatives via CuAAC

This protocol outlines a general method for the copper-catalyzed "click" reaction between 4-(prop-2-yn-1-yloxy)benzaldehyde and an organic azide.

Materials:

  • 4-(prop-2-yn-1-yloxy)benzaldehyde

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-(prop-2-yn-1-yloxy)benzaldehyde (1.60 g, 10 mmol) and the chosen organic azide (11 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and water (20 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.396 g, 2 mmol) in 2 mL of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.250 g, 1 mmol) in 2 mL of water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of water and extract with 3 x 30 mL of dichloromethane.

  • Combine the organic layers and wash with 2 x 25 mL of saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted triazole derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve alkyne and azide in t-BuOH/H₂O C Add Na-ascorbate solution to the alkyne/azide mixture A->C B Prepare separate solutions of Na-ascorbate and CuSO₄ B->C D Add CuSO₄ solution B->D C->D E Stir at room temperature D->E F Dilute with H₂O and extract with DCM E->F G Wash with NH₄Cl (aq) and brine F->G H Dry, filter, and concentrate G->H I Column chromatography or recrystallization H->I

Figure 2: Experimental workflow for the CuAAC synthesis of triazole derivatives.

Data Presentation: Expected Yields and Characterization

The yields of the CuAAC reaction are generally high, often exceeding 80%. The synthesized triazole derivatives can be characterized using standard analytical techniques.

Compound Starting Azide Expected Yield (%) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1 Benzyl Azide> 85~8.0 (s, 1H, triazole-H), ~7.3-7.5 (m, 5H, Ar-H), ~5.6 (s, 2H, N-CH₂), ~5.2 (s, 2H, O-CH₂), aldehyde and other aromatic protons.~191 (C=O), ~160 (Ar-C-O), ~145 (triazole-C), ~120-135 (Ar-C and triazole-C), ~62 (O-CH₂), ~54 (N-CH₂).
2 Phenyl Azide> 80~8.5 (s, 1H, triazole-H), ~7.4-7.8 (m, 5H, Ar-H), aldehyde and other aromatic protons.~191 (C=O), ~160 (Ar-C-O), ~147 (triazole-C), ~120-137 (Ar-C and triazole-C), ~62 (O-CH₂).
3 Ethyl Azide> 90~8.2 (s, 1H, triazole-H), ~4.5 (q, 2H, N-CH₂), ~1.5 (t, 3H, CH₃), aldehyde and other aromatic protons.~191 (C=O), ~160 (Ar-C-O), ~144 (triazole-C), ~120-135 (Ar-C and triazole-C), ~62 (O-CH₂), ~45 (N-CH₂), ~15 (CH₃).

Note: The chemical shifts provided are approximate and can vary depending on the solvent and the specific structure of the molecule. In the ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, the triazole proton typically appears as a sharp singlet in the downfield region (δ 7.5-8.5 ppm).[14] In ¹³C NMR, the two triazole carbons can be observed between 120 and 150 ppm.[14]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle of the CuAAC reaction is a subject of ongoing research, but a generally accepted mechanism involves the following key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst, generated in situ from the reduction of Cu(II) by sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5][7]

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[5]

G Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex + Azide Azide R'-N₃ Azide->Coord_Complex Cu_Intermediate Six-membered Cu-Intermediate Coord_Complex->Cu_Intermediate Cycloaddition Triazolyl_Cu Triazolyl-Copper Cu_Intermediate->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H⁺

Figure 3: Simplified catalytic cycle of the CuAAC reaction.

Conclusion: A Gateway to Novel Chemical Entities

The use of 4-(prop-1-ynyl)benzaldehyde and its analogues in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction provides a robust and versatile platform for the synthesis of novel triazole derivatives. The aldehyde functionality offers a convenient point for further chemical elaboration, enabling the generation of large and diverse compound libraries for screening in drug discovery programs. The protocols detailed herein are designed to be reliable and scalable, providing researchers with a solid foundation for exploring the vast chemical space of triazole-containing molecules. The inherent "click" nature of the CuAAC reaction ensures high efficiency and selectivity, making it an indispensable tool for the modern medicinal chemist.

References

  • D. Lakhani, S. Sadiq, H. Subbaiahgari, V. Swanson, J. Munyon, S. B. Poudel, K. S. Aiken, S. M. Landge, D. Bose, D. Ghosh. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
  • Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Click Chemistry Protocols. BroadPharm.
  • Synthesis and NMR Spectroscopic Characteriz
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Acta Pharmaceutica Sciencia.
  • (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde.
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed.
  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry.
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
  • 4-(Prop-2-yn-1-yloxy)benzaldehyde. PMC - NIH.
  • Click Chemistry (Azide / alkyne reaction). Interchim.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.
  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIV
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science.
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking.
  • 4-(Prop-1-en-2-yl)benzaldehyde. Benchchem.
  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.
  • CuAAC click triazole synthesis - labor
  • (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.

Sources

Application Notes and Protocols for the Functionalization of 4-(prop-2-yn-1-yloxy)benzaldehyde: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern drug discovery and chemical biology, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. 4-(prop-2-yn-1-yloxy)benzaldehyde emerges as a highly strategic building block, possessing two key functional groups—an aldehyde and a terminal alkyne—that offer orthogonal reactivity. This dual functionality allows for a stepwise and controlled approach to the construction of complex molecules, making it an invaluable tool for researchers, scientists, and drug development professionals. The aldehyde group serves as a versatile handle for forming imines, which can be subsequently reduced to secondary amines, or for participating in various condensation reactions. Simultaneously, the terminal alkyne is primed for highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

This document provides a comprehensive guide to the functionalization of 4-(prop-2-yn-1-yloxy)benzaldehyde, detailing robust protocols for its synthesis and subsequent elaboration through three powerful synthetic methodologies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling, and Reductive Amination. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that the researcher can not only execute the procedures but also understand the rationale behind each step, troubleshoot potential issues, and adapt the methods to their specific molecular targets.

Part 1: Synthesis of the Core Building Block: 4-(prop-2-yn-1-yloxy)benzaldehyde

The reliable synthesis of the starting material is the foundation of any successful multi-step synthetic campaign. The Williamson ether synthesis provides a straightforward and efficient route to 4-(prop-2-yn-1-yloxy)benzaldehyde from commercially available precursors.

Protocol 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde

This protocol is adapted from a published procedure, ensuring its reliability and reproducibility.[1]

Reaction Scheme:

reactant1 4-Hydroxybenzaldehyde reagents K₂CO₃, Acetone, Reflux reactant1->reagents reactant2 Propargyl Bromide reactant2->reagents product 4-(prop-2-yn-1-yloxy)benzaldehyde reagents->product

A schematic of the Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Hydroxybenzaldehyde122.12101.22 g
Propargyl bromide (80% in toluene)118.96121.34 mL
Potassium carbonate (K₂CO₃)138.21152.07 g
Acetone--40 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 40 mL of acetone to the flask.

  • Addition of Alkylating Agent: While stirring, add propargyl bromide (1.34 mL, 12 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(prop-2-yn-1-yloxy)benzaldehyde as a pale yellow solid. A yield of approximately 77% can be expected.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.89 (s, 1H, CHO), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 4.79 (d, J = 2.4 Hz, 2H, OCH₂), 2.56 (t, J = 2.4 Hz, 1H, C≡CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.8, 162.8, 132.0, 130.9, 115.3, 77.8, 76.2, 56.3.

  • Mass Spectrometry (ESI): m/z 161.05 [M+H]⁺.

Part 2: Functionalization of the Alkyne Moiety

The terminal alkyne of 4-(prop-2-yn-1-yloxy)benzaldehyde is a versatile functional group that can be readily transformed into a variety of other moieties, most notably 1,2,3-triazoles via click chemistry and internal alkynes via Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of modern chemical synthesis due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. This reaction allows for the facile formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a common scaffold in medicinal chemistry.

Mechanism Overview:

The reaction proceeds through a copper(I)-acetylide intermediate which then reacts with an organic azide in a stepwise manner to form the triazole ring. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-regioisomer.

cluster_0 Functionalization Workflow Start 4-(prop-2-yn-1-yloxy)benzaldehyde Click CuAAC (Click Chemistry) Start->Click Azide Organic Azide (R-N₃) Azide->Click Triazole 1,2,3-Triazole Derivative Click->Triazole

Workflow for triazole synthesis via CuAAC.

Protocol 2: Synthesis of a 1,2,3-Triazole Derivative

This protocol is a general procedure that can be adapted for a wide range of organic azides.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(prop-2-yn-1-yloxy)benzaldehyde160.171.0160 mg
Benzyl Azide133.151.1146 mg
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.0512.5 mg
Sodium ascorbate198.110.119.8 mg
tert-Butanol/Water (1:1)--10 mL

Step-by-Step Procedure:

  • Dissolution of Starting Materials: In a 25 mL round-bottom flask, dissolve 4-(prop-2-yn-1-yloxy)benzaldehyde (160 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.

  • Preparation of Catalyst Solution: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of water.

  • Addition of Catalysts: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The color of the reaction mixture should change, indicating the formation of the active Cu(I) catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.

Expected Outcome:

This reaction is expected to proceed with high yield, typically >90%. The resulting triazole-functionalized benzaldehyde can be used in subsequent reactions, such as reductive amination.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction allows for the extension of the alkyne chain and the introduction of diverse aryl or vinyl substituents.

Mechanism Overview:

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I)-acetylide (formed in situ) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Protocol 3: Sonogashira Coupling with an Aryl Iodide

This protocol provides a general method for the coupling of 4-(prop-2-yn-1-yloxy)benzaldehyde with an aryl iodide.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(prop-2-yn-1-yloxy)benzaldehyde160.171.0160 mg
4-Iodotoluene218.041.2262 mg
Pd(PPh₃)₂Cl₂701.900.0214 mg
Copper(I) iodide (CuI)190.450.047.6 mg
Triethylamine (Et₃N)101.193.00.42 mL
Tetrahydrofuran (THF)--10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-(prop-2-yn-1-yloxy)benzaldehyde (160 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent and Base Addition: Add 10 mL of anhydrous THF and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the coupled product.

Part 3: Functionalization of the Aldehyde Moiety

The aldehyde group of 4-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives is a key functional handle for introducing nitrogen-containing moieties, which are prevalent in bioactive molecules. Reductive amination is a robust and widely used method for this transformation.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. This method is highly effective for the synthesis of secondary and tertiary amines.

Mechanism Overview:

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then reduces the imine to the amine.[2]

cluster_1 Reductive Amination Workflow Aldehyde Functionalized Benzaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Product_Amine Secondary/Tertiary Amine Reduction->Product_Amine

A generalized workflow for reductive amination.

Protocol 4: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the reductive amination of a benzaldehyde derivative with a primary amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzaldehyde Derivative-1.0-
Benzylamine107.151.10.12 mL
Sodium borohydride (NaBH₄)37.831.557 mg
Methanol (MeOH)--15 mL
Acetic Acid60.05-a few drops

Step-by-Step Procedure:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve the benzaldehyde derivative (1.0 mmol) in 10 mL of methanol. Add benzylamine (0.12 mL, 1.1 mmol) and a few drops of glacial acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (57 mg, 1.5 mmol) portion-wise to the stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Make the solution basic (pH > 10) by the addition of 1 M NaOH.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Conclusion: A Gateway to Molecular Diversity

4-(prop-2-yn-1-yloxy)benzaldehyde stands as a testament to the power of strategic molecular design. Its orthogonal functional groups provide a reliable and versatile platform for the synthesis of a wide array of complex molecules. The protocols detailed herein for click chemistry, Sonogashira coupling, and reductive amination represent robust and reproducible methods for the elaboration of this core scaffold. By understanding the principles behind these transformations, researchers are well-equipped to design and execute synthetic strategies that will undoubtedly accelerate the pace of discovery in medicinal chemistry and beyond.

References

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o125. [Link]

Sources

Application Notes and Protocols: 4-(prop-1-ynyl)benzaldehyde in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-(prop-1-ynyl)benzaldehyde in polymer synthesis. While direct literature on the polymerization of this specific internal alkyne-functionalized benzaldehyde is emerging, its unique bifunctional nature—possessing both a reactive aldehyde and an internal alkyne—presents significant opportunities for the synthesis of novel functional polymers. This guide will detail the synthesis of a closely related and well-documented isomer, 4-(prop-2-yn-1-yloxy)benzaldehyde, as a foundational protocol. Subsequently, it will present detailed theoretical and practical frameworks for the utilization of 4-(prop-1-ynyl)benzaldehyde as a monomer in polymerization and for the post-polymerization modification of existing polymer backbones. The protocols are designed to be self-validating and are supported by established principles in polymer chemistry, with citations to authoritative sources.

Introduction: The Potential of Bifunctional Monomers

The strategic design of monomers with multiple, distinct reactive functional groups is a cornerstone of modern polymer science. Such monomers enable the synthesis of polymers with complex architectures and tailored functionalities. 4-(prop-1-ynyl)benzaldehyde is a prime candidate in this class of molecules. Its aldehyde group offers a versatile handle for various chemical transformations, including immobilization onto polymer supports and participation in condensation polymerizations. The internal alkyne, the prop-1-ynyl group, provides a site for click chemistry, cyclotrimerization, and other addition reactions, allowing for polymer cross-linking, grafting, and functionalization.[1][2]

The effective conjugation of the carbonyl group with the benzene ring, as seen in related structures, suggests that polymers incorporating this moiety may possess interesting electronic and optical properties.[3] This guide will explore the synthesis and potential polymerization pathways of this promising, yet under-explored, monomer.

Synthesis of Alkyne-Functionalized Benzaldehydes

While a direct, optimized synthesis for 4-(prop-1-ynyl)benzaldehyde is not widely reported, a reliable protocol for its isomer, 4-(prop-2-yn-1-yloxy)benzaldehyde, is available and provides a strong foundational methodology.[4] This synthesis involves the Williamson ether synthesis, a robust and well-understood reaction.

Protocol: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde

This protocol is adapted from the work of Doi and Okuno.[3]

Materials:

  • 4-hydroxybenzaldehyde

  • 3-bromoprop-1-yne (propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • 1-methylpyrrolidin-2-one (NMP)

  • Benzene

  • 5% Sodium hydroxide (NaOH) aqueous solution

  • 5% Sodium carbonate (Na₂CO₃) aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol), potassium carbonate (4.15 g), and 1-methylpyrrolidin-2-one (20 ml).

  • Add 3-bromoprop-1-yne (3.57 g, 30 mmol) to the mixture.

  • Heat the reaction mixture to 473 K (200 °C) for 2 hours under a reflux condenser.[4]

  • After cooling to room temperature, pour the solution into water and extract the product with benzene (100 ml).[4]

  • Wash the organic layer sequentially with 5% aqueous NaOH, 5% aqueous Na₂CO₃, and water.[4]

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the Na₂SO₄ and remove the benzene under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from hexane to yield the pure product, 4-(prop-2-yn-1-yloxy)benzaldehyde, as a pale yellow powder.[4]

Expected Yield: Approximately 60% (0.96 g).

Applications in Polymer Synthesis: Proposed Methodologies

The dual functionality of 4-(prop-1-ynyl)benzaldehyde allows for its use in two primary strategies: direct polymerization to form a functional polymer backbone and post-polymerization modification to introduce functionality onto an existing polymer.

Direct Polymerization of 4-(prop-1-ynyl)benzaldehyde

The internal alkyne of 4-(prop-1-ynyl)benzaldehyde can undergo polymerization through several mechanisms, most notably cyclotrimerization, to produce hyperbranched, conjugated polymers.[1]

3.1.1. Protocol: Synthesis of a Hyperbranched Polyarylene via Cyclotrimerization

This proposed protocol is based on established methods for the cyclotrimerization of alkynes.[1]

Materials:

  • 4-(prop-1-ynyl)benzaldehyde

  • Tantalum (V) chloride (TaCl₅) as a catalyst

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(prop-1-ynyl)benzaldehyde in anhydrous toluene.

  • In a separate flask, prepare a solution of TaCl₅ in toluene.

  • Slowly add the TaCl₅ solution to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Quench the reaction by adding methanol.

  • Filter the polymer product and wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum.

Characterization: The resulting hyperbranched polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR spectroscopy to confirm its structure. The aldehyde functionalities on the periphery of the polymer provide sites for further reactions.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Product Monomer 4-(prop-1-ynyl)benzaldehyde Polymerization Cyclotrimerization (e.g., TaCl₅ catalyst) Monomer->Polymerization Polymer Hyperbranched Polyarylene with Aldehyde Functionality Polymerization->Polymer G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Functionalized Polymer Polymer_amine Amine-Terminated Polymer Reaction Imine Formation Polymer_amine->Reaction Monomer 4-(prop-1-ynyl)benzaldehyde Monomer->Reaction Polymer_functionalized Polymer with Pendant Alkyne and Imine Linkage Reaction->Polymer_functionalized

Sources

Troubleshooting & Optimization

Preventing polymerization of terminal alkynes during Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches has yielded more specific information. I now have a clearer understanding of the Glaser-Hay homocoupling mechanism and the crucial role of oxygen. The search results emphasize the necessity of an inert atmosphere for copper-catalyzed reactions. I have also found more details on copper-free Sonogashira protocols, including the types of ligands and bases that are effective.

However, I still need to find more concrete, step-by-step protocols for both copper-catalyzed and copper-free reactions that are specifically optimized to minimize homocoupling. While the current results mention various conditions, they often lack the detailed procedural steps required for a technical guide. I also want to gather more quantitative data for the comparison tables, such as typical catalyst loadings, reaction times, and yields for different substrates under various conditions.

I will now proceed to the next step of synthesizing the gathered information and structuring the technical support center. During this process, I will identify the remaining gaps in information and formulate more targeted search queries to fill them. I have enough information to create a solid framework and can now focus on refining the details.

I will now proceed with the content creation, focusing on building out the Q&A sections and identifying where more specific procedural details are needed.The user wants a technical support center for preventing the polymerization of terminal alkynes during Sonogashira coupling.

Plan:

  • Structure the Technical Support Center:

    • Introduction: Briefly introduce the Sonogashira coupling and the common problem of alkyne homocoupling (Glaser-Hay coupling).

    • Troubleshooting Guide (Q&A): Address specific problems users might encounter.

      • "My reaction is turning a dark color and I'm getting a lot of insoluble precipitate. What's happening?" (Focus on Glaser coupling)

      • "My desired product yield is low, and I'm isolating a significant amount of a symmetrical diyne. How can I prevent this?" (Provide actionable steps)

      • "I'm working with a very sensitive/expensive alkyne. What are the most critical parameters to control to avoid homocoupling?" (Highlight key precautions)

      • "My copper-free reaction is sluggish or not working. What are the common pitfalls?" (Troubleshoot the alternative method)

    • Frequently Asked Questions (FAQs): Cover fundamental concepts.

      • "What is the mechanism of Sonogashira coupling and the competing Glaser-Hay homocoupling?" (Provide a clear explanation with a diagram)

      • "What is the role of the copper(I) co-catalyst, and why does it promote homocoupling?"

      • "What are the main advantages of a copper-free Sonogashira coupling?"

      • "How do I choose the right base and solvent to minimize alkyne polymerization?"

      • "What are the best practices for ensuring an oxygen-free reaction environment?"

    • Experimental Protocols:

      • Provide a detailed, step-by-step protocol for a standard copper-catalyzed Sonogashira reaction optimized to minimize homocoupling.

      • Provide a detailed, step-by-step protocol for a copper-free Sonogashira reaction.

    • Data Tables:

      • Table comparing common bases and their impact on homocoupling.

      • Table summarizing recommended conditions for different aryl halides (I, Br, Cl, OTf).

    • Diagrams (Graphviz):

      • Catalytic cycles of Sonogashira and Glaser-Hay coupling.

      • A troubleshooting decision tree.

    • References: A complete, numbered list of all cited sources with clickable URLs.

  • Content Generation and Scientific Integrity (E-E-A-T):

    • Expert Tone: Write from the perspective of a Senior Application Scientist. Explain the "why" behind each recommendation.

    • Causality: For instance, when recommending degassing, explain why oxygen is detrimental (it facilitates the oxidation of Cu(I) to Cu(II), a key step in Glaser coupling).

    • In-text Citations: Add citations for all mechanistic claims and specific protocols.

    • Reference List: Compile all sources at the end.

  • Visualization and Formatting:

    • Tables: Create clear and concise tables for quantitative data.

    • Protocols: Use a step-by-step format for clarity.

    • Graphviz Diagrams:

      • Design the DOT scripts for the required diagrams.

      • Ensure high contrast for all elements as per the user's specifications.

      • Add brief, descriptive captions.

  • Review and Refine:

    • Check for scientific accuracy and clarity.

    • Ensure all parts of the prompt are addressed.

    • Verify that all citations are correctly formatted and the reference list is complete with working URLs.

    • Check the formatting of the entire document.

(Self-Correction during the process): Initially, I might just list "use an inert atmosphere." I need to correct this to explain how to achieve an inert atmosphere (e.g., several cycles of vacuum/backfill with argon or nitrogen, sparging the solvent) and why it's critical for the copper-catalyzed reaction. Similarly, for copper-free reactions, I need to emphasize that while oxygen is less of a concern for Glaser coupling, it can still lead to degradation of the palladium(0) catalyst, so an inert atmosphere is still best practice. I will also ensure the Graphviz diagrams are not just decorative but genuinely illustrative of the concepts being explained. I will pay close attention to the color contrast rules specified in the prompt.## Technical Support Center: Sonogashira Coupling

A Guide to Preventing Terminal Alkyne Polymerization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Sonogashira cross-coupling reaction. Our focus is to provide in-depth, field-proven insights into a common and often frustrating side reaction: the homocoupling of terminal alkynes, also known as Glaser-Hay coupling. Here, we will dissect the causes of this unwanted polymerization and provide robust, actionable strategies to ensure the success of your cross-coupling reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a direct response to issues you might be observing at the bench.

Q1: My reaction mixture is turning dark brown/black, and I'm observing a significant amount of insoluble precipitate. What is happening and how can I fix it?

A1: This is a classic symptom of extensive alkyne homocoupling (Glaser-Hay coupling) and potentially palladium catalyst decomposition. The insoluble material is likely the polymeric diacetylene product, which often has poor solubility.

Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes. In a standard Sonogashira reaction, this is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1][2] The oxygen oxidizes Cu(I) to Cu(II), which then facilitates the coupling of two copper-acetylide species. The dark brown or black color ("palladium black") indicates that the active Pd(0) catalyst has precipitated out of solution, halting your desired reaction.[3]

Immediate Corrective Actions:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction is set up under a robustly inert atmosphere (Argon or high-purity Nitrogen).[1]

  • Solvent Degassing: Your solvents must be thoroughly degassed before use. Common methods include:

    • Freeze-Pump-Thaw: Three cycles are standard for achieving a high degree of deoxygenation.

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes is also effective.

  • Reagent Purity: Ensure your alkyne, aryl halide, and base are pure and free from peroxides or other oxidizing impurities.

Q2: My desired cross-coupled product yield is low, and I'm isolating a significant amount of a symmetrical diyne byproduct. How can I suppress this side reaction?

A2: The formation of a symmetrical diyne is a direct confirmation of homocoupling competing with your desired Sonogashira pathway. This indicates that the rate of Glaser coupling is significant relative to the rate of cross-coupling.

Strategies to Enhance Selectivity:

  • Minimize Copper Catalyst Loading: While essential for the copper-catalyzed pathway, excess Cu(I) can accelerate homocoupling. Use the lowest effective concentration, typically in the range of 1-5 mol %.

  • Choice of Base: The base plays a crucial role. While amine bases are standard, their choice can influence the outcome.

    • Sterically Hindered Amines: Bases like diisopropylethylamine (DIPEA) or dicyclohexylamine can sometimes disfavor the formation of the dicopper species required for homocoupling.

    • Inorganic Bases: In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[4]

  • Reaction Temperature: Sonogashira reactions are often run at room temperature.[1] Running the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling can help minimize the activation energy barrier for the homocoupling side reaction.

  • Consider a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][5] These protocols often require specific, highly active palladium catalysts and ligands to proceed efficiently.[6][7]

Q3: I'm working with a highly valuable or sensitive alkyne. What are the most critical parameters to control to maximize its incorporation into the desired product?

A3: When dealing with precious starting materials, minimizing any side reactions is paramount. For sensitive alkynes, a multi-faceted approach focusing on kinetics and reaction environment is essential.

Key Control Parameters:

  • Rigorous Atmosphere Control: This cannot be overstated. An inert atmosphere is non-negotiable for copper-catalyzed reactions to prevent oxidative homocoupling.[1][8]

  • Slow Addition of the Alkyne: Instead of adding all the alkyne at the beginning of the reaction, consider adding it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the alkyne low, which kinetically disfavors the bimolecular homocoupling reaction while still allowing for the desired cross-coupling to occur.

  • Use a "Copper-Scavenging" Amine: Some practitioners have found that using an amine that can chelate copper, such as piperidine or pyrrolidine, can help to moderate the activity of the copper catalyst and reduce the rate of homocoupling.[2]

  • Adopt a Copper-Free Method: This remains the most robust strategy. Modern palladium catalysts with specialized ligands (e.g., N-heterocyclic carbenes (NHCs) or bulky phosphines) are highly effective at promoting the Sonogashira coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[6][7]

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of Sonogashira coupling and the competing Glaser-Hay homocoupling?

A4: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The competing Glaser-Hay homocoupling is primarily driven by the copper cycle in the presence of an oxidant (typically oxygen).

  • Sonogashira Cross-Coupling: The Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting palladium(II) acetylide complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[2][7]

  • Glaser-Hay Homocoupling: This side reaction occurs when two copper acetylide intermediates dimerize. This process is facilitated by the oxidation of Cu(I) to Cu(II) by molecular oxygen.[1][2] The resulting Cu(II) species can then couple with the copper acetylides, leading to the formation of the symmetrical diyne and regenerating Cu(I).

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser-Hay Cycle (Undesired Side Reaction) Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_Alkyne Transmetalation (from Cu Cycle) Cu_Acetylide Cu(I)-C≡CR' PdII_Alkyne->Pd0 Regenerates Pd(0) Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X CuI->Cu_Acetylide Deprotonation (R'C≡CH + Base) Diyne R'C≡C-C≡CR' Cu_Acetylide->Diyne Oxidative Coupling (+ O₂, another Cu-acetylide)

Catalytic cycles of Sonogashira and Glaser-Hay coupling.
Q5: What are the main advantages of a copper-free Sonogashira coupling?

A5: The primary advantage is the significant reduction or complete elimination of alkyne homocoupling (Glaser coupling), as this side reaction is predominantly catalyzed by copper.[1][5] This leads to cleaner reaction profiles, higher yields of the desired product, and simpler purifications. Additional benefits include:

  • Reduced Toxicity: Copper can be toxic and difficult to remove from final products, a critical consideration in pharmaceutical and materials science applications.[6][7]

  • Broader Substrate Scope: Some substrates, particularly those containing functional groups that can chelate copper, may be incompatible with the traditional copper-catalyzed conditions.

  • Milder Reaction Conditions: Many modern copper-free protocols can be run under very mild conditions, sometimes even in aqueous media.

Q6: How do I choose the right base and solvent to minimize alkyne polymerization?

A6: The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases: The base's primary role is to deprotonate the terminal alkyne.

    • Amine Bases (e.g., Triethylamine, Diethylamine, DIPEA): These are common choices and often act as both the base and a co-solvent.[1] For minimizing homocoupling, a more sterically hindered base like DIPEA may be beneficial. Secondary amines like piperidine or morpholine have also been shown to be effective.[1]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are typically used in copper-free protocols and can be very effective. Their use avoids potential side reactions associated with amine bases.[4]

  • Solvents: The solvent must be able to dissolve all reaction components and be compatible with the catalytic system.

    • Amine Solvents: Using an amine like triethylamine or diethylamine as the solvent is a classic approach.[1]

    • Aprotic Polar Solvents: DMF, THF, and acetonitrile are widely used.[1][8] It's crucial that these solvents are anhydrous and thoroughly degassed. Acetonitrile has been reported to be a good solvent for suppressing homocoupling in some cases.[8]

Base TypeCommon ExamplesSuitability for Minimizing HomocouplingNotes
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Moderate to GoodTEA is standard; DIPEA's bulk can reduce homocoupling.
Secondary Amines Piperidine, Pyrrolidine, DiethylamineGoodCan be very effective, sometimes acting as a ligand.[1][2]
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄Excellent (in Copper-Free Systems)Often the base of choice for copper-free protocols.[4]
Q7: What are the best practices for ensuring an oxygen-free reaction environment?

A7: Creating and maintaining an inert atmosphere is a fundamental laboratory skill that is absolutely critical for reproducible, high-yielding Sonogashira reactions, especially when copper is present.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and air.

  • Inert Gas Manifold: Use a dual-manifold system that allows for easy switching between vacuum and a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also widely used).

  • Vacuum/Backfill Cycles: Assemble your reaction flask with a stir bar and septum. Evacuate the flask under vacuum until no more bubbles are seen in the stir bar, then backfill with your inert gas. Repeat this process at least three times to ensure the removal of atmospheric gases.

  • Solvent and Reagent Degassing: As mentioned previously, all liquids should be rigorously degassed. For solids, placing them in the reaction flask before the vacuum/backfill cycles is sufficient.

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the reaction flask to the inert gas line via a bubbler or a balloon filled with the inert gas.

  • Cannula Transfers: Use gas-tight syringes or a cannula to transfer degassed solvents and liquid reagents into the reaction flask under a positive flow of inert gas.

G Start Low Yield or High Homocoupling Check_Oxygen Is the reaction strictly anaerobic? Start->Check_Oxygen Implement_Anaerobic Implement rigorous degassing and inert atmosphere techniques. Check_Oxygen->Implement_Anaerobic No Check_Copper Is a copper catalyst being used? Check_Oxygen->Check_Copper Yes Implement_Anaerobic->Check_Oxygen Consider_Cu_Free Switch to a copper-free protocol. Check_Copper->Consider_Cu_Free Yes Optimize_Cu_Conditions Optimize Cu-catalyzed conditions: - Lower Cu(I) loading - Change base (e.g., DIPEA) - Lower temperature - Slow addition of alkyne Check_Copper->Optimize_Cu_Conditions Yes Check_Catalyst Is the Pd catalyst active and soluble? Check_Copper->Check_Catalyst No Consider_Cu_Free->Check_Catalyst Optimize_Cu_Conditions->Check_Catalyst Change_Catalyst Screen different Pd sources and/or ligands. Check_Catalyst->Change_Catalyst No Success Reaction Optimized Check_Catalyst->Success Yes Change_Catalyst->Success

Troubleshooting decision tree for Sonogashira coupling.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol %)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol %)

  • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF or DMF (5 mL)

Procedure:

  • Flask Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with a rubber septum, and perform three vacuum/backfill cycles with high-purity argon.

  • Solvent and Base Addition: Under a positive pressure of argon, add the degassed THF (or DMF) and DIPEA via a gas-tight syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via a syringe. For highly sensitive substrates, slow addition over 1-2 hours using a syringe pump is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol utilizes a common and effective catalyst system for copper-free conditions.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol %)

  • SPhos (triphenylphosphine ligand) (0.04 mmol, 4 mol %)

  • K₂CO₃ (2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane (4 mL)

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and perform three vacuum/backfill cycles with high-purity argon.

  • Solvent and Alkyne Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane and the terminal alkyne via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C (reaction temperature is substrate-dependent and may require optimization).

  • Reaction Monitoring: Stir the reaction at the elevated temperature. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Al-Masum, M., & Kumar, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6719. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Reactions Portal. (n.d.). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Yao, Q., & Zhang, Y. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 6(5), 459-464. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Al-Masum, M., & Kumar, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

Sources

Technical Support Center: Managing Air and Moisture Sensitivity in Benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reactions involving benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Benzaldehyde's reactivity makes it a versatile building block, but its sensitivity to air and moisture can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, ensuring the success and reproducibility of your experiments.

Section 1: Understanding Benzaldehyde's Instability

Benzaldehyde is notoriously susceptible to autoxidation in the presence of air, leading to the formation of benzoic acid.[1][2][3] This process can significantly impact reaction yields and introduce impurities. Additionally, the presence of water can interfere with many of its characteristic reactions. A foundational understanding of these sensitivities is crucial for effective troubleshooting.

Q1: Why is my clear benzaldehyde turning into a white solid upon storage?

A1: This is a classic sign of autoxidation. Benzaldehyde reacts with atmospheric oxygen to form benzoic acid, which is a white solid at room temperature.[2][4] This reaction is a free-radical chain reaction that can be accelerated by light.[4] To minimize this, always store benzaldehyde in a tightly sealed, amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[4][5][6][7]

Q2: What is the mechanism of benzaldehyde autoxidation?

A2: The autoxidation of benzaldehyde proceeds through a free-radical chain mechanism. The process is initiated by the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This radical can abstract a hydrogen atom from another benzaldehyde molecule, propagating the chain and forming perbenzoic acid. The perbenzoic acid then reacts with another molecule of benzaldehyde to yield two molecules of benzoic acid.

Diagram: Benzaldehyde Autoxidation Pathway

Autoxidation Benzaldehyde Benzaldehyde Benzoyl Radical Benzoyl Radical Benzaldehyde->Benzoyl Radical Initiation Benzoylperoxy Radical Benzoylperoxy Radical Benzoyl Radical->Benzoylperoxy Radical + O2 Oxygen (O2) Oxygen (O2) Benzoylperoxy Radical->Benzoyl Radical Propagation Perbenzoic Acid Perbenzoic Acid Benzoylperoxy Radical->Perbenzoic Acid + Benzaldehyde Benzoic Acid Benzoic Acid Perbenzoic Acid->Benzoic Acid + Benzaldehyde

Caption: A simplified diagram of the benzaldehyde autoxidation pathway.

Q3: How does water affect reactions with benzaldehyde?

A3: The impact of water is highly dependent on the specific reaction.

  • Grignard Reactions: Grignard reagents are extremely sensitive to water and will be quenched, preventing them from reacting with benzaldehyde.[8]

  • Aldol Condensations: While some aldol condensations are performed in aqueous or alcoholic solutions, excess water can sometimes hinder the reaction by affecting the solubility of the reactants or the stability of the enolate.[9][10]

  • Wittig Reactions: The ylides used in Wittig reactions are strong bases and are readily protonated and decomposed by water.[11]

  • Hydrate Formation: In the presence of water, aldehydes and ketones can form geminal diols (hydrates).[12] While the equilibrium for benzaldehyde typically favors the aldehyde, this can still impact reactions where the aldehyde is required to be in its free carbonyl form.[12]

Section 2: Troubleshooting Common Benzaldehyde Reactions

This section provides specific troubleshooting guides for common reactions where the air and moisture sensitivity of benzaldehyde can lead to experimental failure.

Issue: Low or no yield of the desired alcohol when reacting a Grignard reagent with benzaldehyde.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Wet Benzaldehyde Traces of water in the benzaldehyde will quench the Grignard reagent.[8]1. Purify the Benzaldehyde: Distill the benzaldehyde from a drying agent like anhydrous calcium sulfate or magnesium sulfate immediately before use.[13] 2. Use a Drying Agent in the Reaction: Add anhydrous magnesium sulfate to the reaction flask to scavenge any residual moisture.[14][15]
Benzoic Acid Impurity Benzoic acid will react with the Grignard reagent in an acid-base reaction, consuming it.1. Wash the Benzaldehyde: Before distillation, wash the benzaldehyde with a 5% sodium bicarbonate or sodium carbonate solution to remove benzoic acid.[13][16] 2. Confirm Purity: Check the purity of the benzaldehyde by IR spectroscopy (absence of a broad O-H stretch) or NMR spectroscopy.
Atmospheric Moisture Exposure of the reaction to air will introduce moisture.1. Use Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas. 2. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.[17] Use septa and syringes for reagent transfers.

Experimental Protocol: Purification of Benzaldehyde for Grignard Reactions

  • Initial Wash: In a separatory funnel, wash the commercial benzaldehyde with an equal volume of 5% aqueous sodium carbonate solution. Shake gently to avoid emulsion formation. Separate the layers.

  • Water Wash: Wash the organic layer with an equal volume of water.

  • Drying: Dry the benzaldehyde over anhydrous magnesium sulfate or calcium sulfate.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition. The boiling point of benzaldehyde is approximately 178-179°C at atmospheric pressure.[2]

  • Storage: Collect the distilled benzaldehyde and store it under an inert atmosphere in a sealed, amber vial. For best results, use immediately.

Issue: Low yield of the desired α,β-unsaturated ketone in a base-catalyzed aldol condensation with benzaldehyde.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Self-Condensation of the Ketone If the ketone can enolize, it may undergo self-condensation, competing with the desired reaction with benzaldehyde.1. Use Excess Benzaldehyde: Employing an excess of benzaldehyde can favor the cross-condensation reaction.[9] 2. Slow Addition: Add the ketone slowly to a mixture of the base and benzaldehyde.
Cannizzaro Reaction of Benzaldehyde In the presence of a strong base, benzaldehyde can undergo a Cannizzaro reaction, where two molecules disproportionate to form benzyl alcohol and benzoic acid.[2]1. Use a Weaker Base: If possible, use a weaker base that is still sufficient to deprotonate the ketone. 2. Control Temperature: Run the reaction at a lower temperature to disfavor the Cannizzaro reaction.
Benzoic Acid Impurity Benzoic acid in the starting benzaldehyde will neutralize the base catalyst.1. Purify the Benzaldehyde: As described in the Grignard section, wash the benzaldehyde with a basic solution to remove benzoic acid.[13][16]

Diagram: Troubleshooting an Aldol Condensation

AldolTroubleshooting Start Low Yield in Aldol Condensation CheckPurity Is Benzaldehyde Pure? Start->CheckPurity Purify Wash with Na2CO3 solution CheckPurity->Purify No CheckBase Is Cannizzaro Reaction Occurring? CheckPurity->CheckBase Yes Purify->CheckBase LowerTemp Lower Reaction Temperature CheckBase->LowerTemp Yes CheckStoichiometry Is Ketone Self-Condensation an Issue? CheckBase->CheckStoichiometry No LowerTemp->CheckStoichiometry ExcessBenzaldehyde Use Excess Benzaldehyde CheckStoichiometry->ExcessBenzaldehyde Yes Success Improved Yield CheckStoichiometry->Success No ExcessBenzaldehyde->Success

Caption: A decision-making workflow for troubleshooting a low-yielding aldol condensation.

Issue: Failure to form the desired alkene in a Wittig reaction with benzaldehyde.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Decomposition of the Ylide The phosphorus ylide is highly sensitive to both air and moisture.[11]1. Strict Anhydrous and Anaerobic Conditions: Ensure all solvents are rigorously dried and the reaction is performed under a positive pressure of inert gas.[17] 2. Freshly Prepared Ylide: Prepare the ylide immediately before use and do not store it.
Inactive Benzaldehyde The presence of benzoic acid will quench the basic ylide.1. Purify Benzaldehyde: Use freshly purified benzaldehyde (see protocol in the Grignard section).
Steric Hindrance While generally efficient with aldehydes, highly hindered ylides or substituted benzaldehydes may react slower.1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat it, monitoring for product formation and decomposition.
Section 3: Proactive Management of Benzaldehyde

Storage and Handling:

  • Inert Atmosphere: Always store benzaldehyde under an inert atmosphere such as nitrogen or argon.[5]

  • Light Protection: Use amber or foil-wrapped bottles to protect it from light, which can accelerate autoxidation.[4]

  • Refrigeration: Storing at low temperatures can slow the rate of oxidation.[18]

  • Small Aliquots: If you use benzaldehyde frequently, consider aliquoting it into smaller vials under an inert atmosphere to avoid repeated exposure of the entire stock to air.

Purification:

  • Basic Wash: To remove benzoic acid, wash with a 5-10% solution of sodium carbonate or sodium bicarbonate.[13][16]

  • Bisulfite Adduct Formation: For a more thorough purification, benzaldehyde can be converted to its solid bisulfite adduct, which is then filtered and decomposed back to the pure aldehyde.[13]

  • Distillation: Vacuum distillation is an effective method for removing non-volatile impurities like benzoic acid.[2][13]

References

  • Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2020). Drying Aldehydes properly - How to do it?. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. [Link]

  • University of California, Irvine. (n.d.). Dibenzalacetone by Aldol Condensation. [Link]

  • ResearchGate. (n.d.). The effect of water on the benzaldehyde yield. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aldehydes and Ketones with Water. [Link]

  • University of Florida Digital Collections. (2009). AUTOXIDATION OF BENZALDEHYDE. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • Wikipedia. (n.d.). Benzaldehyde. [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. [Link]

  • The Royal Society of Chemistry. (n.d.). All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]

  • Sciencemadness Wiki. (n.d.). Benzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Quora. (2017). How to convert benzoic acid to benzaldehyde. [Link]

  • Quora. (2024). What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?. [Link]

Sources

Validation & Comparative

Spectroscopic Characterization of 4-(Prop-1-yn-1-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. 4-(Prop-1-yn-1-yl)benzaldehyde, a molecule incorporating both an aromatic aldehyde and an internal alkyne, presents a unique spectroscopic profile. This guide provides an in-depth characterization of this compound using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. By comparing its spectral features with those of key analogues—benzaldehyde and 4-ethynylbenzaldehyde—we offer a comprehensive reference for researchers engaged in the synthesis and application of similar scaffolds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, conjugated system where the electronic effects of the aldehyde and the propynyl group influence the entire molecule. Understanding how these functional groups interact and manifest in various spectra is crucial for its unambiguous identification and for predicting its reactivity and potential applications in medicinal chemistry and materials science.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the propynyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aldehyde (-CHO)~9.9 - 10.0Singlet (s)1H
Aromatic (Ha)~7.8 - 7.9Doublet (d)2H
Aromatic (Hb)~7.5 - 7.6Doublet (d)2H
Methyl (-CH₃)~2.1Singlet (s)3H
Comparative ¹H NMR Data
Compound Aldehyde Proton (δ, ppm) Aromatic Protons (δ, ppm) Other Protons (δ, ppm)
Benzaldehyde~10.0 (s)[1]~7.5 - 8.0 (m)[1]-
4-Ethynylbenzaldehyde~9.9 (s)~7.7 - 7.9 (m)~3.2 (s, ≡C-H)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Causality and Interpretation

The aldehydic proton of this compound is expected to be highly deshielded, appearing as a singlet around 10.0 ppm due to the electron-withdrawing nature of the carbonyl group.[1] The aromatic protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (Ha) will be further downfield than the protons ortho to the propynyl group (Hb). The methyl protons of the propynyl group are anticipated to resonate as a sharp singlet around 2.1 ppm. In comparison, benzaldehyde shows a more complex multiplet for its aromatic protons, while 4-ethynylbenzaldehyde exhibits a characteristic singlet for its terminal alkyne proton around 3.2 ppm.

Molecular Structure with ¹H Assignments

Caption: Molecular structure of this compound with proton assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~191 - 193
Aromatic (C-CHO)~136 - 138
Aromatic (C-alkyne)~128 - 130
Aromatic (CH)~129 - 133
Alkyne (C≡C)~80 - 95
Methyl (-CH₃)~4 - 5
Comparative ¹³C NMR Data
Compound Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Other Carbons (δ, ppm)
Benzaldehyde~192 - 195[2]~127 - 135[2]-
4-Ethynylbenzaldehyde~191~117 - 138~82-83 (≡C-H), ~77-78 (C≡)
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Causality and Interpretation

The carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will show four distinct signals due to the substitution pattern. The carbon attached to the aldehyde group will be significantly deshielded. The internal alkyne carbons are expected in the range of 80-95 ppm. The methyl carbon will be the most shielded, appearing far upfield. Comparing with benzaldehyde, the presence of the propynyl group will alter the chemical shifts of the aromatic carbons. 4-Ethynylbenzaldehyde provides a good reference for the chemical shifts of the aromatic carbons and the alkyne carbons in a similar electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch~3100 - 3000Medium
Aldehyde C-H stretch~2850 - 2750Medium, often two bands
Alkyne C≡C stretch~2260 - 2190Weak to Medium
Carbonyl C=O stretch~1705 - 1685Strong
Aromatic C=C stretch~1600 - 1450Medium to Strong
Comparative IR Data
Compound C=O Stretch (cm⁻¹) Aldehyde C-H Stretch (cm⁻¹) Other Key Absorptions (cm⁻¹)
Benzaldehyde~1700[3]~2820, 2745[3][4]~3073 (Aromatic C-H)[5]
4-Ethynylbenzaldehyde~1690~2830, 2730~3290 (≡C-H), ~2100 (C≡C)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and analyze the resulting spectrum.

Causality and Interpretation

The most characteristic peak for this compound will be the strong C=O stretch of the conjugated aldehyde, expected around 1700 cm⁻¹.[6][7] The presence of the aldehyde is further confirmed by the two medium C-H stretching bands between 2850 and 2750 cm⁻¹.[4] The internal C≡C triple bond will give a weak to medium absorption in the 2260-2190 cm⁻¹ region.[8][9] This is a key difference from 4-ethynylbenzaldehyde, which shows a terminal ≡C-H stretch around 3300 cm⁻¹.[9]

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Interpretation
[M]⁺144Molecular Ion
[M-1]⁺143Loss of aldehydic H
[M-29]⁺115Loss of CHO group
[M-CH₃]⁺129Loss of methyl group
Comparative Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragments (m/z)
Benzaldehyde106105 ([M-H]⁺), 77 ([C₆H₅]⁺)
4-Ethynylbenzaldehyde130129 ([M-H]⁺), 101 ([M-CHO]⁺)
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Causality and Interpretation

The molecular ion peak for this compound is expected at m/z 144. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehydic hydrogen to give a strong [M-1]⁺ peak at m/z 143, and the loss of the entire formyl group (CHO) to give an [M-29]⁺ peak at m/z 115.[10] Another likely fragmentation is the loss of the methyl group from the propynyl side chain, resulting in a fragment at m/z 129. These fragmentation patterns are consistent with those observed for benzaldehyde and 4-ethynylbenzaldehyde.

Conclusion

The spectroscopic characterization of this compound reveals a unique set of spectral data that distinguishes it from its structural analogues. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the unambiguous identification of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this molecule in their synthetic and developmental endeavors.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Oregon State University. ¹H NMR Spectra and Peak Assignment.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO.
  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde.
  • University of Colorado Boulder. IR Absorption Table.
  • PubChem. 4-(Prop-1-en-2-yl)benzaldehyde.
  • UCLA. IR: alkynes.
  • UCLA. IR: aldehydes.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectrum of 4-(1H-indol-1-yl)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. 4-Ethynylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2012). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. 4-Ethynylbenzaldehyde. Retrieved from [Link]

  • Whitman College. GCMS Section 6.11.4. Retrieved from [Link]

  • ResearchGate. ¹H‐NMR spectra of 4(1H‐pyrrole‐1‐yl) benzaldehyde. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • PubMed Central. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Retrieved from [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SpectraBase. 4-Ethyl-benzaldehyde. Retrieved from [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • PubChem. 4-(Prop-2-YN-1-YL)benzaldehyde. Retrieved from [Link]

  • RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of 4-(prop-1-ynyl)benzaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(prop-1-ynyl)benzaldehyde is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex organic scaffolds for pharmaceuticals and advanced materials. Its structure, featuring both a reactive aldehyde and a versatile propargyl group, makes it a desirable building block. However, the presence of impurities, such as starting materials (e.g., 4-iodobenzaldehyde), isomers, or oxidation byproducts (e.g., benzoic acid derivatives), can significantly impact reaction yields, final product purity, and biological activity. Therefore, robust and reliable analytical methods for purity determination are critical for quality control and ensuring the integrity of downstream applications.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 4-(prop-1-ynyl)benzaldehyde. We will explore the theoretical basis for method selection, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers to make informed decisions for their specific analytical challenges.

The Analytical Rationale: Understanding the Analyte

The selection of an appropriate analytical technique begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Functionality: 4-(prop-1-ynyl)benzaldehyde possesses a molecular weight of 144.17 g/mol . The molecule's key features are a non-polar aromatic ring and alkyne group, contrasted with the polar aldehyde functional group.

  • UV Absorbance: The conjugated system, encompassing the benzene ring, the aldehyde, and the alkyne, acts as a strong chromophore. This inherent property makes it an excellent candidate for UV-Vis detection, a primary mode of detection in HPLC.

  • Volatility and Thermal Stability: Like its parent compound, benzaldehyde (boiling point 178.1 °C), 4-(prop-1-ynyl)benzaldehyde is expected to be sufficiently volatile for GC analysis.[1][2] However, aromatic aldehydes can be susceptible to oxidation or thermal decomposition at elevated temperatures, a critical consideration for GC method development.[3][4]

Based on this profile, both HPLC and GC present viable analytical pathways, each with distinct advantages and potential challenges. HPLC, operating at or near ambient temperature, mitigates the risk of thermal degradation. Conversely, GC often provides higher resolution and speed for volatile compounds and can be coupled with a Flame Ionization Detector (FID) for universal carbon-based detection.

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC is a powerful technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For 4-(prop-1-ynyl)benzaldehyde, a reversed-phase method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.[6][7]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing s_prep 1. Dissolve sample in Acetonitrile (e.g., 1 mg/mL) m_prep 2. Prepare Mobile Phase (Acetonitrile/Water) degas 3. Degas Mobile Phase inj 4. Inject Sample (e.g., 5 µL) degas->inj Load into HPLC sep 5. Isocratic Separation on C18 Column inj->sep det 6. UV Detection (254 nm) sep->det chrom 7. Obtain Chromatogram det->chrom Generate Signal integ 8. Integrate Peaks chrom->integ calc 9. Calculate Purity (% Area) integ->calc

Caption: HPLC analytical workflow for 4-(prop-1-ynyl)benzaldehyde.

Step-by-Step HPLC Protocol
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns provide excellent hydrophobic interaction for retaining and separating aromatic compounds.[6]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v). This composition provides a good balance between retention of the main analyte and elution of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength provides a strong signal for the aromatic system.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile.

    • Sample Preparation: Accurately weigh and dissolve the 4-(prop-1-ynyl)benzaldehyde sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Standard Preparation (for assay): If quantifying against a reference standard, prepare a standard solution in the same manner.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow all potential impurities to elute (e.g., 15 minutes).

    • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. This method is standard practice in purity analysis as per IUPAC and ICH guidelines.[8][9]

Gas Chromatography (GC) Method Protocol

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[10] It is particularly effective for volatile and thermally stable organic molecules.

Experimental Workflow: GC

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System Analysis cluster_data Data Processing s_prep 1. Dissolve sample in Dichloromethane (e.g., 1 mg/mL) inj 2. Inject Sample (Split Mode) s_prep->inj Load into Autosampler vol 3. Volatilization in Inlet inj->vol sep 4. Separation in Capillary Column (Temperature Program) vol->sep det 5. FID Detection sep->det chrom 6. Obtain Chromatogram det->chrom Generate Signal integ 7. Integrate Peaks chrom->integ calc 8. Calculate Purity (% Area) integ->calc

Caption: GC analytical workflow for 4-(prop-1-ynyl)benzaldehyde.

Step-by-Step GC Protocol
  • Instrumentation:

    • GC system equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This phase provides good selectivity for a wide range of organic compounds.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C. This temperature ensures rapid volatilization without causing significant degradation.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 2 minutes.

    • Detector: FID at 280 °C. The FID is highly sensitive to carbon-containing compounds and provides a robust, linear response.[11][12][13]

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 1.0 mg/mL.

  • Analysis and Data Processing:

    • Perform a blank injection (solvent only) to ensure the system is clean.

    • Inject the sample solution.

    • Record the chromatogram. The temperature program ensures the elution of the main analyte as well as any less volatile impurities.

    • Calculate purity using the area percent method, similar to the HPLC procedure.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, desired sensitivity, and available instrumentation.

ParameterHPLC MethodGC MethodRationale & Insights
Resolution (Rs) Excellent for polar impurities (e.g., benzoic acids)Superior for volatile, structurally similar isomersHPLC excels at separating compounds with different polarities. GC's high efficiency (theoretical plates) provides exceptional resolution for compounds that differ in boiling point.
Analysis Time ~15 minutes~12 minutesThe GC temperature program allows for a faster analysis cycle compared to the isocratic HPLC method.
Sensitivity (LOD/LOQ) Good (ng level with UV)Excellent (pg level with FID)The FID is generally more sensitive for hydrocarbons than a standard UV detector, making GC ideal for trace impurity detection.[14]
Key Challenge Solvent ConsumptionThermal Stability The primary risk in the GC method is the potential for on-column or inlet degradation of the aldehyde, which could artificially lower the purity value.[3]
Impurity Detection Detects both volatile and non-volatile impuritiesLimited to volatile and semi-volatile impuritiesHPLC is the superior method for a comprehensive impurity profile, as it can detect involatile salts or polymeric materials that would not elute from a GC column.
Operational Cost Higher (due to solvent purchase and disposal)Lower (primarily gas consumption)Acetonitrile is a significant cost driver for the HPLC method.
Method Robustness High. Less susceptible to analyte degradation.Moderate. Highly dependent on analyte's thermal stability.The mild operating conditions of HPLC make the method inherently more robust against analyte degradation.

Conclusion and Recommendation

Both HPLC and GC are powerful and valid techniques for the purity analysis of 4-(prop-1-ynyl)benzaldehyde. The final choice should be guided by the analytical objective.

  • For routine quality control and release testing , where the impurity profile is well-characterized and thermal lability is not a concern, Gas Chromatography (GC-FID) is the recommended method. Its speed, high resolution for volatile impurities, and lower operational cost make it highly efficient.

  • For method development, stability studies, and the analysis of unknown batches or potential degradation products , High-Performance Liquid Chromatography (HPLC-UV) is the superior choice. Its ability to analyze a wider range of impurities (including non-volatiles) under non-destructive, ambient conditions provides a more comprehensive and trustworthy assessment of purity, aligning with the principles of analytical method validation outlined by the ICH.[9][15]

Ultimately, for a complete characterization of a reference material, employing both techniques orthogonally would provide the highest degree of confidence in the assigned purity value, as recommended by metrological bodies like IUPAC.[16][17]

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • IUCr. (2012). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2023). New international guidelines on organic pure material standards. Bureau International des Poids et Mesures (BIPM). Retrieved from [Link]

  • Romanello, D. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. Retrieved from [Link]

  • Green Chemistry. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Springer Nature. (2021). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2013). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved from [Link]

  • Agilent Technologies. (2020). GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Peak Scientific. (2019). How does a Flame Ionization Detector FID work?. Retrieved from [Link]

  • ResearchGate. (2025). Gas chromatographic approach for the determination of carbonyl compounds in ambient air. Retrieved from [Link]

  • Westwood, S. et al. (2023). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde (CAS 100-52-7). Retrieved from [Link]

  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Retrieved from [Link]

  • Alwsci. (2025). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Chromatography Online. (n.d.). The Flame Ionization Detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(Prop-1-yn-1-yl)benzaldehyde and 4-(prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, functionalized benzaldehydes are pivotal building blocks.[1] Their aldehyde group offers a versatile handle for a myriad of chemical transformations, while the aromatic ring can be tailored to modulate electronic properties and steric interactions.[2][3][4] This guide provides a comparative analysis of the synthesis of two structurally related benzaldehyde derivatives: 4-(Prop-1-yn-1-yl)benzaldehyde and 4-(prop-2-yn-1-yloxy)benzaldehyde. Both molecules feature a reactive alkyne moiety, a key functional group for bioconjugation and materials functionalization via "click chemistry".[5][6] However, the nature of the linker attaching the propyne unit to the benzaldehyde core—a direct carbon-carbon bond versus a flexible ether linkage—imparts distinct chemical properties and dictates divergent synthetic strategies.

This document offers an in-depth examination of the two primary synthetic routes: the Sonogashira coupling for the C-C linked analogue and the Williamson ether synthesis for its C-O linked counterpart. By detailing the underlying mechanisms, providing step-by-step protocols, and presenting a comparative analysis of their performance, this guide aims to equip researchers with the practical insights needed to select and execute the optimal synthesis for their specific application.

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[7][8]

Mechanism and Rationale:

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles for palladium and copper.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde). Concurrently, the copper(I) salt activates the terminal alkyne (propyne), facilitating its deprotonation by a mild base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the active palladium(0) catalyst.[7]

The choice of an aryl iodide as the starting material is strategic, as the C-I bond is more reactive towards oxidative addition than C-Br or C-Cl bonds, often leading to higher yields and milder reaction conditions.[9] Recent advancements have demonstrated that this reaction can be performed at low temperatures, enhancing its safety and practicality, especially when using a volatile alkyne like propyne.[9]

Experimental Protocol: Sonogashira Coupling

  • Materials: 4-Iodobenzaldehyde, propyne (commercially available in a suitable solvent or as a gas), Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide, Triethylamine, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzaldehyde, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.

    • Add anhydrous THF and triethylamine to the flask.

    • Cool the reaction mixture to -78°C (dry ice/acetone bath).

    • Slowly bubble propyne gas into the reaction mixture or add a solution of propyne in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde via Williamson Ether Synthesis

The synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde involves the formation of an ether linkage, a classic transformation achieved via the Williamson ether synthesis. This method relies on the reaction of an alkoxide with a primary alkyl halide.[10]

Mechanism and Rationale:

The reaction proceeds through an SN2 mechanism. In the first step, a base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group and forming the desired propargyl ether.

The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the aldehyde functionality.[11] The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to solvate the cation and enhance the nucleophilicity of the phenoxide.

Experimental Protocol: Williamson Ether Synthesis

  • Materials: 4-Hydroxybenzaldehyde, Propargyl bromide (3-bromopropyne), Potassium carbonate (K₂CO₃), Acetone or 1-methylpyrrolidin-2-one.[11][12]

  • Procedure:

    • To a round-bottom flask, add 4-hydroxybenzaldehyde, potassium carbonate, and acetone.[11]

    • Stir the suspension vigorously.

    • Add propargyl bromide dropwise to the mixture.

    • Heat the reaction mixture to reflux (around 60°C for acetone) and maintain for 4-6 hours.[11]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane) to obtain the pure product as a pale yellow powder.[12]

Comparative Analysis

ParameterThis compound (Sonogashira)4-(prop-2-yn-1-yloxy)benzaldehyde (Williamson)
Starting Materials 4-Iodobenzaldehyde, Propyne4-Hydroxybenzaldehyde, Propargyl Bromide
Key Transformation C(sp)-C(sp²) bond formationC-O ether bond formation
Catalyst/Reagents Pd(0)/Cu(I) catalysts, Amine baseStoichiometric inorganic base (e.g., K₂CO₃)
Reaction Conditions Anhydrous, inert atmosphere, low to ambient temp.Ambient to reflux temperature, air-tolerant
Typical Yields 85-94%[9]60%[12]
Purification Column ChromatographyRecrystallization
Key Advantages High yield, direct C-C bond formationOperationally simple, readily available reagents
Key Disadvantages Requires inert atmosphere, catalyst cost/removalLower reported yields, potential for side reactions

Structural and Reactivity Insights

The primary structural difference lies in the linker between the phenyl ring and the alkyne. The direct C-C bond in this compound results in a rigid, linear geometry. In contrast, the ether linkage in 4-(prop-2-yn-1-yloxy)benzaldehyde introduces a flexible, sp³-hybridized carbon, allowing for greater conformational freedom.

From a reactivity standpoint, 4-(prop-2-yn-1-yloxy)benzaldehyde possesses a terminal alkyne, which is generally more reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[5][13][14] The internal alkyne of this compound is less reactive in standard CuAAC but can participate in other cycloaddition reactions or be utilized in applications where a more sterically hindered alkyne is desired.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_sonogashira Sonogashira Coupling cluster_williamson Williamson Ether Synthesis A1 4-Iodobenzaldehyde A_reagents Pd(PPh₃)₄, CuI Et₃N, THF A1->A_reagents A2 Propyne A2->A_reagents A_product This compound A_reagents->A_product C-C Coupling B1 4-Hydroxybenzaldehyde B_reagents K₂CO₃ Acetone B1->B_reagents B2 Propargyl Bromide B2->B_reagents B_product 4-(prop-2-yn-1-yloxy)benzaldehyde B_reagents->B_product C-O Coupling

Caption: Comparative workflow of Sonogashira coupling and Williamson ether synthesis.

Conclusion

The choice between synthesizing this compound and 4-(prop-2-yn-1-yloxy)benzaldehyde depends critically on the desired final application.

  • Choose the Sonogashira route for this compound when a rigid, conjugated system is required and high yields are paramount. This pathway is ideal for applications in materials science where planarity and electronic communication are key.

  • Choose the Williamson ether synthesis for 4-(prop-2-yn-1-yloxy)benzaldehyde when a flexible linker is desired and operational simplicity is a priority. The resulting terminal alkyne is highly suitable for standard "click" chemistry bioconjugation strategies, making it a valuable tool in drug development and chemical biology.[15]

Both synthetic methods are robust and well-documented, providing reliable access to these versatile chemical building blocks. Understanding the nuances of each pathway allows researchers to make informed decisions, optimizing their synthetic efforts to achieve their scientific goals.

References

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o125. [Link]

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. [Link]

  • Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). ResearchGate. [Link]

  • Wang, D., et al. (2017). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(1), 521-524. [Link]

  • SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. ResearchGate. [Link]

  • ¹H‐NMR spectra of 4(1H‐pyrrole‐1‐yl) benzaldehyde. ResearchGate. [Link]

  • Help finiding procedure for williamson ether synthesis... Reddit. [Link]

  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. The Royal Society of Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives.
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. Patent 0012939. [Link]

  • Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? Sciencemadness.org. [Link]

  • A Recent Concept of Importance: Click Chemistry. Cureus. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This guide provides an in-depth technical comparison for the synthesis and validation of a key building block, 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole , prepared from the click reaction of 4-(prop-1-ynyl)benzaldehyde and benzyl azide.

We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and present a comprehensive guide to validating the final product. Furthermore, we will objectively compare the CuAAC reaction with alternative synthetic strategies, offering the data and insights necessary to make informed decisions in your synthetic campaigns.

The Power of the "Click" Reaction: A Mechanistic Overview

The CuAAC reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[2] This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[3]

The catalytic cycle, a critical aspect to grasp for experimental design, is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate to the active Cu(I) species.[4] The Cu(I) catalyst then coordinates with the terminal alkyne, 4-(prop-1-ynyl)benzaldehyde, to form a copper acetylide intermediate. This intermediate then reacts with the azide, benzyl azide, in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne 4-(prop-1-ynyl)benzaldehyde Alkyne->Cu_Acetylide Coordination Azide Benzyl Azide Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Cycloaddition Triazole_Product 1-Benzyl-4-(4-formylphenyl) -1H-1,2,3-triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis Triazole_Product->CuI Regenerates Catalyst

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Guide: Synthesis of 1-Benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole

This protocol is optimized for high yield and purity, based on established procedures for similar click reactions.[5]

Materials and Reagents:
  • 4-(prop-1-ynyl)benzaldehyde

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(prop-1-ynyl)benzaldehyde (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow or greenish-yellow color, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: Once the reaction is complete (typically within 2-4 hours), dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole as a solid.

A Self-Validating System: Comprehensive Product Characterization

Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized product. The following techniques provide a multi-faceted approach to product validation.

Validation_Workflow Start Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment Final_Product Validated Product: 1-Benzyl-4-(4-formylphenyl) -1H-1,2,3-triazole NMR->Final_Product MS->Final_Product HPLC->Final_Product

Figure 2: A comprehensive workflow for the validation of the click reaction product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the regiochemistry and overall structure of the triazole product.

  • ¹H NMR: The key diagnostic signal is the singlet for the triazole proton (CH ), which typically appears in the range of δ 7.5-8.5 ppm. The presence of a single peak in this region confirms the formation of a single regioisomer. Other expected signals include the singlet for the benzylic protons (-CH₂ -Ph) around δ 5.5 ppm, and the characteristic aromatic protons of the benzyl and formylphenyl groups, as well as the aldehyde proton (-CH O) typically above δ 9.5 ppm.

  • ¹³C NMR: The carbon signals of the triazole ring are also diagnostic, with the C4 and C5 carbons appearing in the aromatic region. The presence of the aldehyde carbonyl carbon signal around δ 190 ppm is also a key indicator.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~9.9 (s, 1H, CHO)~191.0 (CHO)
~8.0 (s, 1H, triazole-H)~148.0 (Triazole C4)
~7.9 (d, 2H, Ar-H)~136.0 (Ar-C)
~7.8 (d, 2H, Ar-H)~134.5 (Ar-C)
~7.4 (m, 3H, Ar-H)~130.0 (Ar-CH)
~7.3 (m, 2H, Ar-H)~129.2 (Ar-CH)
~5.6 (s, 2H, CH₂)~128.9 (Ar-CH)
~128.3 (Ar-CH)
~125.8 (Ar-CH)
~120.0 (Triazole C5)
~54.3 (CH₂)
Note: The spectral data presented here are predicted values for 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole and are consistent with data for analogous compounds.[6][7]
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the product. For 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole (C₁₆H₁₃N₃O), the expected monoisotopic mass is approximately 263.1059 g/mol . High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Analytical Technique Expected Result
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₆H₁₃N₃O [M+H]⁺: 264.1131, Found: 264.113-
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a gradient of water and acetonitrile (often with a small amount of an additive like trifluoroacetic acid), can be developed to separate the product from any unreacted starting materials or byproducts. A pure sample should exhibit a single major peak.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result >95% purity

Comparative Analysis: CuAAC vs. Alternative Synthetic Routes

While CuAAC is a powerful tool, it is essential to be aware of alternative methods and their respective advantages and disadvantages.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The original, uncatalyzed reaction between an azide and an alkyne.

  • Advantages:

    • No metal catalyst is required, which can be beneficial for certain biological applications where metal contamination is a concern.

  • Disadvantages:

    • Typically requires elevated temperatures.[8]

    • Often results in a mixture of 1,4- and 1,5-regioisomers, necessitating challenging purification.[3]

    • Slower reaction rates compared to the catalyzed version.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

A catalyzed cycloaddition that provides the opposite regioisomer to CuAAC.

  • Advantages:

    • Highly regioselective for the 1,5-disubstituted 1,2,3-triazole.[9]

  • Disadvantages:

    • Ruthenium catalysts are generally more expensive than copper catalysts.

    • May require specific ligands and reaction conditions.

Other Non-Click Methods for 1,4-Disubstituted 1,2,3-Triazoles

There are other synthetic routes to 1,4-disubstituted 1,2,3-triazoles that do not involve an azide-alkyne cycloaddition, such as the three-component reaction of anilines, aromatic ketones, and a sulfonyl hydrazide.[10]

  • Advantages:

    • Avoids the use of potentially explosive azide compounds.

  • Disadvantages:

    • May have a more limited substrate scope.

    • Reaction conditions can be harsher and yields may be lower compared to CuAAC.

Method Regioselectivity Catalyst Typical Conditions Key Advantages Key Disadvantages
CuAAC 1,4-disubstitutedCopper(I)Room temperature, aqueous or organic solventsHigh yield, excellent regioselectivity, mild conditionsRequires a metal catalyst
Thermal Huisgen Mixture of 1,4- and 1,5-NoneHigh temperatureMetal-freePoor regioselectivity, harsh conditions
RuAAC 1,5-disubstitutedRutheniumVaries, can be mildHigh regioselectivity for the 1,5-isomerMore expensive catalyst
Non-Click Methods VariesVariesOften requires specific reagents and conditionsAvoids azidesPotentially limited scope and lower yields

Conclusion

The copper-catalyzed azide-alkyne cycloaddition stands out as a superior method for the synthesis of 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole due to its exceptional regioselectivity, high yields, and mild reaction conditions. The straightforward protocol and the robust analytical methods for product validation make it a reliable and efficient choice for researchers in drug discovery and development. While alternative methods exist, they often come with significant drawbacks, such as poor regioselectivity or the need for more expensive and specialized catalysts. By understanding the principles and practicalities of CuAAC, researchers can confidently and efficiently synthesize this and a vast array of other valuable 1,4-disubstituted 1,2,3-triazoles for their research endeavors.

References

  • Ahmad, N., Levison, J. J., Robinson, S. D., & Uttley, M. F. (2007). Tetrakis(acetonitrile)copper(I)
  • Ali, M., et al. (2014). A new and efficient synthesis for a metal-free and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Chen, Y., et al. (2014). A Nonmetal-Mediated Three-Component Reaction of Anilines, Aromatic Ketones, and 4-Methylbenzenesulfonohydrazide for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. European Journal of Organic Chemistry, 2014(20), 4253-4257.
  • Golas, P. L., & Matyjaszewski, K. (2010). Marrying click chemistry with atom transfer radical polymerization (ATRP). Chemical Society Reviews, 39(4), 1338-1354.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Qin, A., Lam, J. W., & Tang, B. Z. (2010). Click polymerization. Chemical Society Reviews, 39(7), 2522-2544.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). 1,2,3-Triazoles as a privileged scaffold in medicinal chemistry. Chemical Reviews, 113(7), 4905-4979.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[11][12][13]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Click chemistry reactions in medicinal chemistry: applications of the Huisgen 1,3-dipolar cycloaddition. Medicinal Research Reviews, 28(2), 278-308.
  • VNU Journal of Science: Natural Sciences and Technology. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. Available at: [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society, 127(46), 15998-15999.
  • Zhang, Y., et al. (2014). Supporting Information for: A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles: Via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information for "RuH2(CO)(PPh3)3-Catalyzed Cycloaddition of Various Alkynes and Organic Azides on Water with Low Catalyst Loading". Retrieved from [Link]

Sources

A Comparative Guide to 4-(Prop-2-yn-1-yl)benzaldehyde: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a technical exploration of 4-(prop-2-yn-1-yl)benzaldehyde, a versatile chemical intermediate gaining significant traction in synthetic chemistry. This guide moves beyond a simple catalog of reactions to provide an in-depth, comparative analysis of its applications, particularly in the realms of heterocyclic synthesis and medicinal chemistry. We will dissect why this molecule's unique bifunctionality—possessing both a reactive aldehyde and a terminal alkyne—offers distinct advantages over conventional starting materials. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced molecular scaffolds to accelerate their discovery pipelines.

A Note on Nomenclature: The subject of this guide is systematically named 4-(prop-2-yn-1-yl)benzaldehyde, often referred to in literature and supplier catalogs by its common name, 4-propargylbenzaldehyde[1]. It is important to distinguish it from its structural isomer, 4-(prop-1-ynyl)benzaldehyde. The terminal position of the alkyne in 4-(prop-2-yn-1-yl)benzaldehyde is critical for many of the high-efficiency coupling reactions discussed herein.

Core Advantage: The Power of Orthogonal Reactivity

The primary value proposition of 4-(prop-2-yn-1-yl)benzaldehyde lies in its two chemically distinct functional groups. The aldehyde serves as a classical handle for reactions like condensation, reductive amination, and multicomponent reactions (e.g., Biginelli reaction), while the terminal alkyne is a premier functional group for modern coupling chemistry, such as copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") and Sonogashira coupling.

This orthogonality allows for a modular and highly efficient approach to complex molecule synthesis. One can perform a reaction at the aldehyde site while leaving the alkyne untouched for a subsequent, distinct chemical transformation, or vice versa. This strategic, stepwise functionalization is a cornerstone of modern synthetic design, enabling the rapid generation of molecular libraries with diverse functionalities.

G cluster_0 Synthetic Pathways from 4-(Prop-2-yn-1-yl)benzaldehyde start 4-(Prop-2-yn-1-yl)benzaldehyde reac1a Reaction at Aldehyde (e.g., Biginelli Reaction) start->reac1a Path 1 reac2a Reaction at Alkyne (e.g., Sonogashira Coupling) start->reac2a Path 2 inter1 Alkyne-Functionalized Heterocycle reac1a->inter1 reac1b Reaction at Alkyne (e.g., Click Chemistry) inter1->reac1b prod1 Complex Target Molecule A reac1b->prod1 inter2 Aldehyde-Functionalized Coupled Product reac2a->inter2 reac2b Reaction at Aldehyde (e.g., Reductive Amination) inter2->reac2b prod2 Complex Target Molecule B reac2b->prod2

Caption: Orthogonal synthetic strategies using 4-(prop-2-yn-1-yl)benzaldehyde.

Application in High-Value Heterocycle Synthesis

Heterocyclic scaffolds are foundational in over 75% of FDA-approved small-molecule drugs[2]. 4-(Prop-2-yn-1-yl)benzaldehyde serves as a powerful precursor for constructing these valuable motifs, often streamlining syntheses that would otherwise require multiple protection/deprotection steps.

1,2,3-Triazoles via Azide-Alkyne Cycloaddition

The terminal alkyne of 4-(prop-2-yn-1-yl)benzaldehyde is perfectly suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "Click Chemistry." This reaction allows for the efficient and high-yield formation of 1,4-disubstituted 1,2,3-triazole rings. The resulting products retain the aldehyde handle, which can be used for further elaboration, such as forming chalcones or Schiff bases.

A study on the synthesis of antimicrobial agents utilized 4-O-propargylated benzaldehyde (an analogue where the propargyl group is linked via an ether) in a click reaction with various organic azides to produce a series of 1,2,3-triazole-benzaldehyde analogues in good yields[3]. These intermediates were then further functionalized to generate compounds with significant biological activity[3].

Comparative Advantage: Compared to synthesizing a similar molecule from unsubstituted benzaldehyde, the use of 4-(prop-2-yn-1-yl)benzaldehyde eliminates the need for post-synthesis propargylation of a more complex intermediate, saving steps and improving overall yield. Alternative building blocks like vanillin can also be propargylated for click reactions, representing a bio-sourced option for similar synthetic strategies[4].

Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The aldehyde functionality readily participates in multicomponent reactions. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for producing dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities[5].

By using 4-(prop-2-yn-1-yl)benzaldehyde in this reaction, chemists can synthesize DHPMs that are pre-functionalized with a terminal alkyne[5]. This alkyne can then be used as a handle for further modifications, such as linking the DHPM core to other molecules or surfaces using click chemistry.

Comparative Advantage: Traditional Biginelli synthesis with benzaldehyde yields a simple phenyl-substituted DHPM. To add an alkyne handle later would require a multi-step process starting with a different functionalized benzaldehyde (e.g., 4-bromobenzaldehyde) followed by a Sonogashira coupling. The direct use of 4-(prop-2-yn-1-yl)benzaldehyde provides a more atom-economical and efficient route.

Performance in Medicinal Chemistry & Drug Discovery

The true test of a building block's utility is the performance of the molecules derived from it. Derivatives of 4-(prop-2-yn-1-yl)benzaldehyde have shown promising results in antimicrobial and anticancer screening.

Antimicrobial Activity

In a study by Kumar et al., a series of 1,2,3-triazole analogues were synthesized from 4-O-propargylated benzaldehyde[3]. The resulting compounds were tested against a panel of bacteria and fungi, with several exhibiting potent activity[3].

Compound/DrugTarget OrganismActivity (MIC, µg/mL)Source
Derivative 7b Bacillus subtilis3.12 (More potent than Ciprofloxacin)[3]
Ciprofloxacin (Std.)Bacillus subtilis6.25[3]
Derivative 7b Escherichia coli6.25 (Comparable to Ciprofloxacin)[3]
Ciprofloxacin (Std.)Escherichia coli6.25[3]
Derivative 4h/4i Aspergillus niger12.5 (Comparable to Fluconazole)[3]
Fluconazole (Std.)Aspergillus niger12.5[3]

Scientist's Insight: The data clearly demonstrates that the triazole scaffold, directly enabled by the alkyne functionality of the starting benzaldehyde, is a viable pharmacophore for developing potent antimicrobial agents. The ability of derivative 7b to outperform a well-established antibiotic like ciprofloxacin against a Gram-positive bacterium is particularly noteworthy[3].

Anticancer Activity

Other benzaldehyde derivatives have been explored for their anticancer properties[6]. While these studies focus on the related 4-(prop-1-en-2-yl)benzaldehyde, they highlight the potential of substituted benzaldehydes as intermediates for oncology drug discovery[6]. The triazole derivatives mentioned previously have also been investigated as potential anticancer agents, with molecular docking studies suggesting they bind to key protein targets like EGFR and BRAF[3].

Key Experimental Protocol: Synthesis of a Triazole-Benzaldehyde Analogue

This protocol is a representative example of the CuAAC "click" reaction, starting from a propargylated benzaldehyde derivative.

Objective: To synthesize 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde.

Methodology:

  • Preparation of Starting Material: 4-(Prop-2-yn-1-yloxy)benzaldehyde is first synthesized by reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base like K₂CO₃[7].

  • Azide Synthesis: Benzyl azide is prepared from benzyl bromide and sodium azide.

  • Click Reaction (CuAAC):

    • To a solution of 4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O, add sodium ascorbate (0.2 equivalents).

    • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture or can be extracted with an organic solvent like ethyl acetate.

    • Purify the crude product by recrystallization or column chromatography.

Causality and Rationale:

  • Catalyst System: The use of CuSO₄ with sodium ascorbate is a standard method for generating the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts.

  • Solvent Choice: The t-BuOH/H₂O solvent system is highly effective for CuAAC as it dissolves both the organic substrates and the inorganic copper catalyst.

  • Efficiency: This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, which is why it is a preferred ligation strategy in drug discovery and chemical biology.

Comparative Summary: Alternative Building Blocks

Building BlockKey FeaturesAdvantagesDisadvantagesBest Use Case
4-(Prop-2-yn-1-yl)benzaldehyde Aldehyde + Terminal AlkyneOrthogonal reactivity; direct access to alkyne-functionalized heterocycles; ideal for click chemistry and multicomponent reactions.Higher cost than simple benzaldehydes; alkyne may be sensitive to certain strong reducing agents.Rapid library synthesis for SAR studies; creating complex molecules with linker capabilities.
Benzaldehyde Aldehyde onlyInexpensive, widely available, vast reaction literature.Monofunctional; requires additional steps to introduce other reactive handles.Simple, large-scale synthesis of core scaffolds without the need for further functionalization.
4-Hydroxybenzaldehyde Aldehyde + PhenolPhenol allows for etherification to introduce linkers (like a propargyl group)[7]; can act as an antioxidant.Requires an extra step to install the alkyne; phenol acidity can interfere with some reactions.When ether-linked derivatives are desired, or when leveraging the phenolic OH is part of the design.
Vanillin Aldehyde + Phenol + MethoxyBio-sourced and renewable[4]; three potential points for modification.Structural complexity may not be desired; requires functionalization to participate in click reactions.Green chemistry initiatives; synthesis of natural product analogues.
Terephthalaldehyde Two Aldehyde GroupsSymmetrical; excellent for synthesizing polymers or symmetrical macrocycles.Both groups have identical reactivity, making stepwise functionalization challenging.Polymer chemistry and materials science applications where symmetrical cross-linking is needed.

Conclusion and Future Outlook

4-(Prop-2-yn-1-yl)benzaldehyde is more than just another substituted aldehyde; it is a strategic tool for efficient molecular construction. Its key advantage—orthogonal aldehyde and alkyne functionalities—enables streamlined access to high-value, functionalized heterocyclic systems that are of paramount interest in drug discovery and materials science. While its cost is higher than that of simpler benzaldehydes, this is often offset by the significant reduction in step count, increased overall yields, and the speed with which it allows for the generation of diverse molecular libraries.

Future applications will likely see this building block used in the synthesis of covalent inhibitors (where the alkyne can act as a mild electrophile), in the development of novel polymeric materials through A³ coupling reactions, and in the construction of sophisticated bioconjugates and diagnostic probes. As the demand for synthetic efficiency and molecular complexity continues to grow, the strategic value of bifunctional building blocks like 4-(prop-2-yn-1-yl)benzaldehyde is set to increase significantly.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.